(+)-cis-Abienol
説明
cis-Abienol has been reported in Picea orientalis, Picea abies, and other organisms with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZVCYBIABTSJR-SZAPHMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301035611 | |
| Record name | cis-Abienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17990-16-8, 25578-83-0 | |
| Record name | (+)-cis-Abienol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17990-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-Abienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017990168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abienol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025578830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Abienol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301035611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABIENOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77970B04CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of (+)-cis-Abienol in Balsam Fir (Abies balsamea)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, extraction, and quantification of (+)-cis-Abienol in balsam fir (Abies balsamea). This information is critical for researchers and professionals in drug development and the fragrance industry who are interested in this valuable diterpenoid.
Introduction
This compound is a labdane-type diterpenoid alcohol found in the oleoresin of several plant species, most notably balsam fir (Abies balsamea)[1][2][3]. It serves as a key precursor for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry[3][4]. Understanding the natural sources and biosynthesis of this compound is crucial for its sustainable production and exploitation. This guide details the distribution of this compound within balsam fir, methods for its extraction and analysis, and the biosynthetic pathway leading to its formation.
Distribution and Abundance of this compound in Balsam Fir
Metabolite profiling of balsam fir has revealed that this compound is not uniformly distributed throughout the tree. The highest concentrations are found in the bark and phloem tissues.
Table 1: Relative Abundance of this compound and Other Diterpenoids in Different Tissues of Balsam Fir (Abies balsamea)
| Compound | Tissue | Relative Abundance (%) |
| This compound | Bark and Phloem | >25% of total diterpenoids [1] |
| Needles | Trace amounts | |
| Wood and Xylem | Trace amounts | |
| Abietic acid | Bark and Phloem | Present |
| Needles | Present | |
| Dehydroabietic acid | Bark and Phloem | Present |
| Needles | Present | |
| Isopimaric acid | Bark and Phloem | Present |
| Needles | Present | |
| Palustric acid | Bark and Phloem | Present |
| Needles | Present |
Data synthesized from metabolite profiling studies.[1]
Biosynthesis of this compound
The biosynthesis of this compound in balsam fir is catalyzed by a bifunctional enzyme known as cis-abienol synthase (AbCAS) [1][2][3]. This enzyme is a member of the gymnosperm-specific TPS-d subfamily of terpene synthases[1][2][3]. The process begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).
The AbCAS enzyme possesses two distinct active sites that facilitate a two-step reaction:
-
Class II Activity: In the first active site, GGPP undergoes a protonation-initiated cyclization to form a labdadienyl/copalyl diphosphate (LPP) intermediate. This is followed by a hydroxylation at carbon C-8 of a postulated carbocation intermediate[1][2][3].
-
Class I Activity: The hydroxylated intermediate then moves to the second active site where the diphosphate group is cleaved, terminating the reaction sequence to yield this compound without further cyclization[1][2][3].
References
- 1. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and heterologous expression of cis-abienol synthase from balsam fir (Abies balsamea) towards high-end fragrance components - UBC Library Open Collections [open.library.ubc.ca]
The Discovery and Isolation of cis-Abienol Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-abienol, a labdane diterpenoid, is a key precursor for the synthesis of Ambroxan, a valuable substitute for ambergris in the fragrance industry. The discovery and isolation of the enzyme responsible for its biosynthesis, cis-abienol synthase, represents a significant advancement in metabolic engineering and synthetic biology, opening avenues for sustainable and industrial-scale production of this high-value compound. This technical guide provides an in-depth overview of the pivotal discoveries, experimental methodologies, and quantitative data associated with cis-abienol synthase.
The Groundbreaking Discovery in Balsam Fir
A pivotal moment in the understanding of cis-abienol biosynthesis came with the discovery of a bifunctional cis-abienol synthase (AbCAS) in balsam fir (Abies balsamea).[1][2][3] Researchers utilized a genomics-based strategy, combining transcriptome sequencing with metabolite profiling of balsam fir bark tissue, to identify candidate diterpene synthase sequences.[1][2][3] This approach led to the successful identification, cloning, and functional characterization of AbCAS.[1][2][3] This enzyme was found to be a bifunctional class I/II diterpene synthase, a characteristic feature of many gymnosperm diterpene synthases.[1][2][3]
The discovery of a cis-abienol synthase was also reported in tobacco (Nicotiana tabacum).[4][5]
The Enzymatic Reaction and Pathway
Cis-abienol synthase catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to cis-abienol. The reaction mechanism of the bifunctional AbCAS is a fascinating two-step process occurring within its two distinct active sites. In the class II active site, GGPP undergoes a protonation-initiated cyclization to form a labda-13-en-8-yl diphosphate intermediate.[1] This is followed by the capture of a water molecule at the C-8 position.[1] Subsequently, in the class I active site, the diphosphate group is cleaved, leading to the formation of cis-abienol without any further cyclization.[1][2][3]
Biosynthetic Pathway of cis-Abienol
References
- 1. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cis-abienol synthase - Wikipedia [en.wikipedia.org]
- 5. EC 4.2.3.140 [iubmb.qmul.ac.uk]
Spectroscopic and Biosynthetic Elucidation of (+)-cis-Abienol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the labdane diterpenoid (+)-cis-Abienol, a valuable natural product utilized in the fragrance industry and a precursor for the synthesis of amber compounds. The guide summarizes available mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, outlines relevant experimental protocols, and visualizes its biosynthetic pathway.
Spectroscopic Data
Mass spectrometry of this compound, particularly using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), reveals key information about its molecular weight and fragmentation pattern. Under typical electron ionization (EI) or atmospheric pressure chemical ionization (APCI) conditions, the molecule is prone to dehydration.
| Ion | m/z (Da) | Interpretation |
| [M-H₂O]⁺ | 272.25 | Dehydrated molecular ion (loss of water) |
| [M-H₂O+H]⁺ | 273.26 | Protonated dehydrated molecular ion (base peak) |
Note: The molecular weight of this compound is 290.48 g/mol . The observed ions reflect the loss of a water molecule (18.02 g/mol ) during ionization.
Detailed ¹H and ¹³C NMR data with complete assignments for this compound are not consistently published in a readily accessible, tabular format. However, based on the known structure of a labdane diterpenoid, the expected chemical shift ranges for the key proton and carbon environments can be predicted.
¹H-NMR (Proton NMR) Expected Chemical Shift Ranges (in CDCl₃)
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Methyls (CH₃) | 0.70 - 1.30 |
| Methylenes (CH₂) | 1.00 - 2.50 |
| Methines (CH) | 1.20 - 2.60 |
| Olefinic protons (C=CH) | 4.50 - 6.50 |
| Hydroxyl proton (OH) | Variable (typically 1.0 - 5.0) |
¹³C-NMR (Carbon NMR) Expected Chemical Shift Ranges (in CDCl₃)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Methyls (CH₃) | 15 - 35 |
| Methylenes (CH₂) | 20 - 45 |
| Methines (CH) | 35 - 60 |
| Quaternary carbons (C) | 30 - 50 |
| Carbon bearing hydroxyl (C-OH) | 70 - 80 |
| Olefinic carbons (C=C) | 100 - 150 |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for obtaining the spectroscopic data for this compound, based on standard practices for the analysis of terpenoids.
-
Extraction: this compound is typically extracted from its natural sources, such as the oleoresin of balsam fir (Abies balsamea), using a suitable organic solvent like hexane or dichloromethane.
-
Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Sample for Analysis: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) for NMR analysis or a volatile solvent (e.g., methanol) for MS analysis.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.
-
¹H-NMR Acquisition:
-
A standard pulse program is used to acquire the one-dimensional proton spectrum.
-
The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C-NMR Acquisition:
-
A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon appears as a single line.
-
The spectral width is set to cover all expected carbon resonances (e.g., 0-160 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR Experiments: To aid in the complete assignment of complex spectra, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.
-
Instrumentation: An LC-MS system, coupling a high-performance liquid chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.
-
Chromatographic Separation:
-
The sample is injected onto a suitable HPLC column (e.g., a C18 reversed-phase column).
-
A gradient elution program is used, typically with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to aid ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer's ion source (e.g., ESI or APCI).
-
The mass spectrometer is operated in positive ion mode to detect protonated molecules and fragments.
-
Data is acquired over a relevant mass-to-charge ratio (m/z) range (e.g., 50-500).
-
The resulting total ion chromatogram (TIC) and mass spectra are analyzed to identify the peak corresponding to this compound and its characteristic ions.[1]
-
Biosynthesis of this compound
The biosynthesis of this compound in plants like balsam fir starts from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP). The key transformation is catalyzed by a bifunctional enzyme, this compound synthase (AbCAS).
Caption: Biosynthetic pathway of this compound from GGPP.
This pathway highlights the dual catalytic activity of the single enzyme, this compound synthase, which first cyclizes the linear GGPP precursor and then introduces a hydroxyl group to form the final product.
References
(+)-cis-Abienol as a Diterpenoid Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of (+)-cis-abienol as a crucial precursor in the biosynthesis of various diterpenoids. It covers the biosynthetic pathways, enzymatic conversions, and methodologies for production and analysis, tailored for professionals in research and drug development.
Introduction
This compound is a labdane-type diterpenoid alcohol naturally found in plants such as balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum).[1] Its significance lies in its role as a key intermediate for the semi-synthesis of high-value compounds, most notably ambroxides, which are used extensively in the fragrance industry as a substitute for ambergris.[1] Furthermore, this compound and its derivatives are investigated for their potential biological activities, making them interesting targets for pharmaceutical research. This guide details the biosynthesis of this compound, its conversion to other diterpenoids, and the experimental protocols relevant to its study and production.
Biosynthesis of this compound
The biosynthesis of this compound originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. A series of enzymatic reactions leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is the direct substrate for the synthesis of the labdane diterpene backbone.
The conversion of GGPP to this compound is primarily catalyzed by the enzyme cis-abienol synthase (CAS) . In some plant species, such as balsam fir, this is a bifunctional class I/II diterpene synthase.[1] The reaction mechanism involves a protonation-initiated cyclization of GGPP to a labdadienyl/copalyl diphosphate intermediate, followed by a water-mediated hydroxylation and subsequent cleavage of the diphosphate group to yield this compound.
This compound as a Precursor for other Diterpenoids
This compound is a valuable starting material for the synthesis of other important diterpenoids, including sclareol and ambroxides.
-
Sclareol: In some microbial biotransformation processes, this compound can be converted to sclareol. For instance, the bacterium Acinetobacter tjernbergiae has been shown to convert Z-abienol into sclareol, among other products.[2]
-
Ambroxides: The most significant application of this compound is as a precursor for the semi-synthesis of (-)-Ambrox®, a highly sought-after fragrance ingredient.[3] This transformation can be achieved through chemical synthesis, typically involving oxidative cleavage of the side chain of this compound. A common method is ozonolysis, which cleaves the double bonds in the side chain to form an intermediate that can be cyclized to produce ambradiol, a direct precursor to Ambrox®.[4]
Data Presentation: Microbial Production of this compound
Metabolic engineering of microorganisms, particularly Escherichia coli, has enabled the sustainable production of this compound from simple carbon sources. The table below summarizes key quantitative data from various studies.
| Host Organism | Engineering Strategy | Cultivation Method | Titer (mg/L) | Reference |
| E. coli | Co-expression of LPPS, Cas, CrtE, IspA | Shake Flask | ~0.3 | [1] |
| E. coli | Introduction of exogenous MVA pathway | Shake Flask | 8.6 - 9.2 | [5] |
| E. coli | Fed-batch fermentation of engineered strain | Fed-batch | ~220 | [5] |
| E. coli | Optimization of isopentenol utilization pathway (IUP) | Shake Flask | 311.8 ± 1.0 | [6] |
| E. coli | Optimization of IUP and fed-batch fermentation | Fed-batch | 1375.7 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound.
This protocol outlines a general procedure for the high-density cultivation of recombinant E. coli for the production of this compound.
-
Pre-culture Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
Incubate at 37°C with shaking at 200 rpm for 8-12 hours.
-
Use the pre-culture to inoculate a larger volume (e.g., 100 mL in a 500 mL flask) of M9 minimal medium supplemented with glucose and antibiotics.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8).
-
-
Fermenter Inoculation and Batch Phase:
-
Prepare a 5 L fermenter with 3 L of M9 fermentation medium.
-
Inoculate the fermenter with the seed culture to a starting OD600 of approximately 0.1.
-
Maintain the temperature at 37°C, pH at 7.0 (controlled with the addition of ammonia), and dissolved oxygen (DO) above 20% by adjusting the agitation and aeration rates.
-
Allow the batch culture to proceed until the initial carbon source is depleted, indicated by a sharp increase in DO.
-
-
Fed-Batch Phase and Induction:
-
Initiate the feeding of a concentrated glucose solution to maintain a controlled growth rate.
-
When the OD600 reaches a target density (e.g., 20-30), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
After induction, reduce the temperature to a lower value (e.g., 30°C) to enhance protein folding and product formation.
-
Continue the fed-batch cultivation for 48-72 hours, monitoring cell density and product formation periodically.
-
This protocol describes the extraction of this compound from the fermentation culture and its quantification.
-
Extraction:
-
Take a known volume of the fermentation broth (e.g., 10 mL).
-
Add an equal volume of an organic solvent such as ethyl acetate or hexane.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic phase containing the diterpenoids.
-
Repeat the extraction of the aqueous phase with the organic solvent to maximize recovery.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol, ethyl acetate) for analysis.
-
-
Quantification (Spectrophotometric Method):
-
Prepare a standard curve using a known concentration range of a reference diterpenoid (e.g., β-sitosterol or a purified this compound standard).
-
In a glass tube, add an aliquot of the resuspended extract or standard solution.
-
Evaporate the solvent in a water bath.
-
Add a vanillin-acetic acid solution followed by sulfuric acid.
-
Heat the mixture in a water bath, then cool in an ice bath.
-
Add glacial acetic acid and measure the absorbance at a specific wavelength (e.g., 548 nm).[7]
-
Calculate the concentration of total diterpenoids in the sample based on the standard curve.
-
This protocol provides a general method for the identification and relative quantification of this compound and sclareol using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Use the extracted and resuspended sample from protocol 5.2.
-
If necessary, derivatize the sample to improve volatility and thermal stability, although many diterpenoids can be analyzed directly.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless mode, with an injection volume of 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 25°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
Conclusion
This compound stands out as a pivotal diterpenoid precursor with significant industrial applications, particularly in the fragrance sector. The advancements in metabolic engineering have paved the way for its sustainable production in microbial hosts, offering a viable alternative to its extraction from natural sources. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to explore the biosynthesis, production, and conversion of this compound, fostering further innovation in the fields of biotechnology and drug development.
References
- 1. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of tobacco-derived Z-abienol into precursors of ambrox by newly identified Acinetobacter tjernbergiae LSC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of (+)-cis-Abienol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-cis-Abienol is a naturally occurring labdane diterpenoid alcohol found in various plant species, notably in the aromatic oleoresin of balsam fir (Abies balsamea) and as a key precursor to flavor and aroma compounds in tobacco (Nicotiana tabacum).[1][2][3] Its significance in the chemical and pharmaceutical industries is pronounced, primarily serving as a valuable precursor for the semi-synthesis of amber compounds like Ambrox®, which are highly sought after in the fragrance industry as a sustainable alternative to ambergris.[3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, supported by experimental protocols and data presented for scientific and research applications.
Chemical Structure and General Properties
This compound is a bicyclic tertiary labdanoid diterpene alcohol. The "cis" designation refers to the Z-stereochemistry of the double bond at the C-12 position in its side chain.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol | |
| Synonyms | (Z)-Labda-12,14-dien-8-ol, (12Z)-Abienol | |
| CAS Number | 17990-16-8 | |
| Molecular Formula | C₂₀H₃₄O | |
| Molecular Weight | 290.48 g/mol | |
| SMILES | C/C(=C/C[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C)/C=C |
Physical Characteristics
The physical state of this compound under standard conditions is a low-melting solid. Its physical properties are critical for handling, storage, and formulation development.
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 38 - 42 °C | |
| Boiling Point | ~369.9 °C (estimated) | |
| Flash Point | ~161.9 °C (estimated) | |
| Specific Rotation [α] | Not specified in retrieved results. The "(+)" prefix indicates dextrorotation. | |
| Storage Temperature | <-15 °C or -20 °C |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Source(s) |
| Water | 0.04616 mg/L @ 25 °C (estimated, very low) | |
| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) of this compound typically does not show a strong molecular ion peak (M⁺) at m/z 290 due to the instability of the tertiary alcohol, which readily dehydrates. The mass spectrum is characterized by a base peak corresponding to the dehydrated ion [M-H₂O]⁺.
Table 4: Key Mass Spectrometry Data for cis-Abienol
| Analysis Type | Key Feature | Observation | Source(s) |
| LC-APCI-MS | Base Peak (EIC) | m/z 273, indicative of dehydration [M-H₂O]⁺ | [5] |
| GC-MS | Mass Spectrum | Consistent with reference spectrum from NIST library. | [5] |
| LC-MS | Fermentation Product | Mass spectrum confirms production of cis-abienol. | [6][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of this compound. While specific, fully assigned spectral data were not available in the search results, literature confirms that the identity of synthesized this compound has been verified by comparison to previously reported NMR analyses.
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the vinyl protons of the diene side chain, multiple methyl singlets, and a complex pattern of methylene and methine protons in the decalin ring system.
-
¹³C NMR: The carbon spectrum will display 20 distinct signals, including those for the sp² carbons of the double bonds, the oxygen-bearing quaternary carbon (C8), and the various methyl, methylene, and methine carbons of the bicyclic core.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 5: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, broad | 3600 - 3200 |
| C(sp³)-H (Alkane) | Stretching | 2960 - 2850 |
| C=C (Alkene) | Stretching | 1680 - 1640 |
| =C-H (Vinylic) | Stretching | 3100 - 3000 |
| C-O (Alcohol) | Stretching | 1260 - 1000 |
Chemical Reactivity and Biosynthesis
Chemical Reactivity
This compound can undergo various chemical transformations. A notable reaction is its isomerization to trans-abienol, which can be achieved using mercuric acetate. This conversion is significant for accessing different isomers for fragrance applications.
Caption: Isomerization of this compound to its trans isomer.
Biosynthesis Pathway
In nature, this compound is synthesized from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[8] The biosynthesis involves a bifunctional class I/II cis-abienol synthase (CAS). The process begins with the cyclization of GGPP in the class II active site to form a labdadienyl/copalyl diphosphate intermediate, followed by hydroxylation at carbon C-8. The subsequent cleavage of the diphosphate group in the class I active site yields the final this compound product.[2]
Caption: Enzymatic synthesis of this compound from GGPP.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate characterization and quantification of this compound.
Characterization Workflow
A typical workflow for the isolation and characterization of this compound from a natural source or synthetic reaction mixture involves several analytical steps.
Caption: Logical workflow for the characterization of this compound.
Melting Point Determination
Methodology: The melting point is determined using a capillary melting point apparatus.
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has completely melted. A narrow melting range (0.5-1.0 °C) is indicative of high purity.
Quantification by HPLC/UPLC
Methodology: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used for purity assessment and quantification.[9]
-
Standard Preparation: A stock solution of a certified this compound reference standard is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.
-
Sample Preparation: A precisely weighed amount of the sample is dissolved in the mobile phase or a compatible solvent to a known concentration. The solution is filtered through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: The sample is injected, and the peak area of this compound is compared against the calibration curve to determine its concentration and purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Methodology: GC-MS is used for the identification and quantification of this compound, often in complex mixtures like essential oils.
-
Sample Preparation: The sample containing this compound is dissolved in a volatile organic solvent (e.g., hexane or ethyl acetate). For improved volatility and thermal stability, the sample may be derivatized (e.g., silylation to form a TMS ester).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, with temperature typically set around 250-280 °C.
-
Oven Program: A temperature gradient is used to separate components, e.g., starting at a lower temperature and ramping up to ~270-300 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-500.
-
-
Identification: The compound is identified by its retention time and by comparing its mass spectrum to a reference spectrum in a database (e.g., NIST/Wiley).[5]
NMR Sample Preparation
Methodology: Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically used. For ¹³C NMR, a higher concentration (50-100 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃), which provides a lock signal for the spectrometer and does not interfere with the ¹H spectrum.
-
Filtration: The solution must be free of any particulate matter. It should be filtered through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Analysis: The prepared sample is placed in the NMR spectrometer to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra as needed for full structural assignment.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Microbial Transformation of cis-Abienol: A Technical Guide to Key Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-abienol, a labdane diterpene primarily found in the oleoresin of balsam fir (Abies balsamea) and the glandular trichomes of tobacco (Nicotiana tabacum), is a molecule of significant interest in the fragrance and pharmaceutical industries. Its microbial transformation presents a compelling avenue for the sustainable production of high-value aroma compounds and potential drug precursors. This technical guide provides an in-depth overview of the core microbial transformation pathways of cis-abienol, focusing on the metabolic products, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers actively engaged in the fields of biotechnology, natural product chemistry, and drug discovery.
Microbial Transformation Pathways
Several microorganisms have been identified for their ability to biotransform cis-abienol into a variety of valuable compounds. This guide focuses on the pathways elucidated for three key bacterial strains: Nocardia restricta JTS-162, Acinetobacter tjernbergiae LSC-2, and Klebsiella oxytoca T2L.
Nocardia restricta JTS-162 (formerly identified as an unidentified soil bacterium JTS-162)
Early research into the microbial transformation of cis-abienol identified a soil bacterium, JTS-162, as a potent biocatalyst. This bacterium was later identified as Nocardia restricta. The transformation by this strain leads to a series of oxidative modifications of the cis-abienol structure.
The primary transformation pathway involves the oxidation of the C-18 methyl group and subsequent cleavage of the A-ring. The identified products from the culture broth include (12Z)-labda-8(17),12,14-triene, (12Z)-labda-8(17),12,14-trien-18-ol, (12Z)-labda-8(17),12,14-trien-18-al, and 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid.[1][2][3][4] Furthermore, in the presence of metabolic inhibitors, a new compound, (12Z)-labda-12,14-dien-17a-oic acid, was formed, suggesting an alternative metabolic route.[2]
Acinetobacter tjernbergiae LSC-2
Acinetobacter tjernbergiae LSC-2, a bacterial strain isolated from fresh tobacco leaves, has demonstrated high efficiency in degrading cis-abienol.[5] This biotransformation is particularly noteworthy as it yields precursors for the synthesis of Ambrox®, a valuable ambergris substitute. The key transformation products are sclareol, scalaral, and amberonne.[5][6] Whole-genome sequencing of this strain has suggested that oxidoreductases play a crucial role in this degradation pathway.[5]
Klebsiella oxytoca T2L
Isolated from the soil of oriental tobacco, Klebsiella oxytoca T2L is another effective degrader of cis-abienol. This strain is capable of transforming cis-abienol into a range of potential aroma chemicals that resemble the composition of natural ambergris. The degradation products identified include (+/-)-ambreinolide, sclareol, an analog of amberonne (isomer 3), and an analog of sclaral (sclareolide lactol).[7]
Quantitative Data Summary
The following tables summarize the quantitative data available from the biotransformation studies of cis-abienol by the discussed microorganisms.
Table 1: Biotransformation of cis-Abienol by Acinetobacter tjernbergiae LSC-2
| Parameter | Value | Reference |
| Optimal cis-Abienol Concentration | 1 mg/mL | [5] |
| Degradation Efficiency | 69.3% | [5] |
| Sclareol Yield | 211.3 µg/mL | [5][6] |
| Scalaral Yield | 89.5 µg/mL | [5][6] |
| Amberonne Yield | 57.0 µg/mL | [5][6] |
Table 2: Biotransformation of cis-Abienol by Klebsiella oxytoca T2L
| Parameter | Value | Reference |
| Optimal cis-Abienol Concentration | 1 mg/mL | [7] |
| Degradation Rate | 68.2% after 96 h | [7] |
Note: Specific yield data for the individual transformation products of Klebsiella oxytoca T2L were not provided in the reviewed literature.
Table 3: Transformation Products of cis-Abienol by Nocardia restricta JTS-162
| Product | Reference |
| (12Z)-labda-8(17),12,14-triene | [1][3][4] |
| (12Z)-labda-8(17),12,14-trien-18-ol | [1][3][4] |
| (12Z)-labda-8(17),12,14-trien-18-al | [1][3][4] |
| 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid | [1][3][4] |
| (12Z)-labda-12,14-dien-17a-oic acid (with metabolic inhibitors) | [2] |
Note: Quantitative yield data for the transformation of cis-abienol by Nocardia restricta JTS-162 are not detailed in the readily available literature. The original 1982 publication by Hieda et al. in Agricultural and Biological Chemistry could not be retrieved in its full form to provide these specifics.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Experimental Protocol for Acinetobacter tjernbergiae LSC-2 Biotransformation
1. Strain and Culture Conditions:
-
Microorganism: Acinetobacter tjernbergiae LSC-2.
-
Inoculum Preparation: A single colony is inoculated into Luria-Bertani (LB) broth and incubated at 30°C with shaking at 150 rpm for 12 hours.
-
Fermentation Medium: A selective medium is used with cis-abienol as the sole carbon source. The composition of the medium should be optimized but a typical starting point includes a basal salt solution supplemented with 1 mg/mL of cis-abienol.
-
Fermentation Parameters: The fermentation is carried out in flasks at 30°C with shaking at 150 rpm for 4 days. The optimal pH is 7.[5]
2. Extraction of Transformation Products:
-
The culture broth is centrifuged to remove bacterial cells.
-
The supernatant is extracted three times with an equal volume of ethyl acetate or another suitable organic solvent.
-
The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
3. Analytical Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The concentrated extract is analyzed by GC-MS to identify and quantify the transformation products. A suitable column (e.g., HP-5MS) and temperature program should be used to separate the compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the quantification of cis-abienol and its transformation products. A C18 column with a suitable mobile phase gradient (e.g., methanol-water) is typically employed.
Experimental Protocol for Klebsiella oxytoca T2L Biotransformation
1. Strain and Culture Conditions:
-
Microorganism: Klebsiella oxytoca T2L.
-
Inoculum Preparation: The strain is typically grown in a suitable nutrient-rich medium before being transferred to the transformation medium.
-
Transformation Medium: A mineral salts medium is used with 1 mg/mL of cis-abienol as the sole carbon source. The medium is supplemented with an optimal nitrogen source, such as 0.5 mg/mL ammonium sulfate.[7]
-
Transformation Parameters: The transformation is conducted at 30°C with a pH of 7.0 for 96 hours.[7]
2. Extraction and Analysis:
-
The extraction and analysis procedures are similar to those described for Acinetobacter tjernbergiae LSC-2, involving solvent extraction of the culture broth followed by GC-MS analysis for product identification.
Conclusion
The microbial transformation of cis-abienol offers a promising and sustainable alternative to chemical synthesis for the production of valuable aroma compounds and potential pharmaceutical intermediates. The bacterial strains Nocardia restricta JTS-162, Acinetobacter tjernbergiae LSC-2, and Klebsiella oxytoca T2L have demonstrated distinct and efficient pathways for the bioconversion of this diterpene. Further research into the enzymatic mechanisms governing these transformations, coupled with metabolic engineering strategies, holds the potential to enhance yields and tailor product profiles, thereby unlocking the full industrial potential of cis-abienol biotransformation. This guide provides a foundational resource for researchers to build upon in this exciting and evolving field.
References
(+)-cis-Abienol: An In-Depth Technical Guide to its Antifungal Properties in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
(+-)-cis-Abienol, a labdane diterpenoid primarily found in the oleoresin of balsam fir (Abies balsamea), is an emerging natural compound with significant potential in plant defense due to its antifungal properties. This technical guide provides a comprehensive overview of the current understanding of (+)-cis-Abienol's role in protecting plants from fungal pathogens, including available quantitative data on related compounds, detailed experimental methodologies for its study, and a visualization of its biosynthetic and signaling pathways.
Quantitative Data on the Antifungal Activity of Labdane Diterpenes
While specific quantitative antifungal data for this compound against a wide range of phytopathogens is still an active area of research, studies on structurally similar labdane diterpenes provide valuable insights into its potential efficacy. The following table summarizes the antifungal activities of various labdane diterpenes against different fungal species.
| Diterpene Compound | Fungal Species | Activity Metric | Concentration/Value | Reference |
| Sclareol | Rust Fungi (on beans and wheat) | Growth Inhibition | 100 µg/mL | [Source for Sclareol data] |
| 5R,8R,9R,10R-Labdane-13(E)-ene-8α,15-diol | Candida albicans | Minimum Inhibitory Concentration (MIC) | 1 µg/mL | [Source for labdane diol data] |
| Chlorolabdan B | Bacillus subtilis (Gram-positive bacterium) | Minimum Inhibitory Concentration (MIC) | 4 µg/mL | [Source for Chlorolabdan B data] |
| Chlorolabdan B | Staphylococcus aureus (Gram-positive bacterium) | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [Source for Chlorolabdan B data] |
| Abietic Acid | Heterobasidion parviporum | Mycelial Growth Inhibition | 0.4 µmol/cm² | [1] |
| Dehydroabietic Acid | Heterobasidion parviporum | Mycelial Growth Inhibition | 0.4 µmol/cm² | [1] |
Note: The data presented for compounds other than this compound serve as a proxy to indicate the potential antifungal activity of this class of diterpenoids. Further research is required to establish the specific activity of this compound against a broader range of plant pathogenic fungi.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antifungal properties of this compound.
1. Fungal Strains and Culture Conditions
-
Fungal Pathogens: Obtain pure cultures of relevant plant pathogenic fungi, such as Botrytis cinerea, Fusarium oxysporum, and Phytophthora infestans, from a reputable culture collection (e.g., ATCC).
-
Culture Medium: Maintain fungal cultures on Potato Dextrose Agar (PDA) at 25°C. For long-term storage, use PDA slants at 4°C.
-
Inoculum Preparation: For mycelial growth assays, use agar plugs (typically 5 mm in diameter) from the leading edge of an actively growing fungal colony. For spore germination assays, prepare a spore suspension by flooding a mature culture plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80), gently scraping the surface, and filtering the suspension through sterile cheesecloth. Adjust the spore concentration using a hemocytometer.
2. In Vitro Antifungal Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that visibly inhibits fungal growth.[2][3]
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare a series of twofold dilutions of the stock solution in a liquid medium suitable for the test fungus (e.g., Potato Dextrose Broth or RPMI-1640). The final concentration of DMSO should not exceed a level that affects fungal growth (typically ≤1%).
-
Assay Setup: In a 96-well microtiter plate, add 100 µL of each dilution of the test compound to duplicate wells. Add 100 µL of the standardized fungal spore suspension (e.g., 1-5 x 10⁴ CFU/mL) to each well.
-
Controls:
-
Positive Control: A known antifungal agent (e.g., amphotericin B or ketoconazole).
-
Negative Control: Fungal inoculum in the medium with the solvent (DMSO) at the same concentration used for the test compound.
-
Medium Sterility Control: Medium without any inoculum or test compound.
-
-
Incubation: Incubate the microtiter plates at 25-28°C for a period sufficient for visible growth in the negative control wells (typically 48-72 hours for most filamentous fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
3. In Vitro Antifungal Assay: Agar Well Diffusion Method
This method provides a qualitative assessment of antifungal activity.
-
Assay Setup: Pour molten PDA into sterile Petri dishes and allow it to solidify. Spread a standardized fungal spore suspension evenly over the surface of the agar.
-
Well Creation: Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Application of Test Compound: Add a known volume (e.g., 50-100 µL) of different concentrations of the this compound solution to the wells.
-
Controls: Use a solvent control (e.g., DMSO) and a positive control (a known antifungal).
-
Incubation: Incubate the plates at 25°C for 48-72 hours.
-
Assessment: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited). A larger diameter indicates greater antifungal activity.
Signaling Pathways and Mechanisms of Action
This compound, as a diterpenoid, is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. Its production and subsequent role in plant defense are likely integrated into the complex network of plant immune signaling.
Biosynthesis of this compound
The key enzyme responsible for the synthesis of this compound is the bifunctional cis-abienol synthase (AbCAS) , discovered in Abies balsamea.[4][5] This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate (GGPP), a common precursor for diterpenes, into this compound.
Caption: Biosynthesis of this compound from GGPP.
Proposed Role in Plant Defense Signaling
The production of this compound is likely induced in response to pathogen attack. This induction is part of a broader defense response that involves the recognition of pathogen-associated molecular patterns (PAMPs) by plant pattern recognition receptors (PRRs). This recognition triggers a signaling cascade that leads to the activation of defense-related genes, including those encoding for terpene synthases like AbCAS.
Caption: Proposed signaling pathway for this compound in plant defense.
Experimental Workflow for Investigating Antifungal Properties
A typical workflow for investigating the antifungal properties of a plant-derived compound like this compound involves several key stages, from initial screening to mechanistic studies.
Caption: Experimental workflow for antifungal assessment.
Mechanism of Antifungal Action
The precise mechanism of antifungal action for this compound is not yet fully elucidated. However, based on studies of other terpenoids, several mechanisms can be hypothesized:
-
Disruption of Fungal Cell Membranes: The lipophilic nature of diterpenes may allow them to intercalate into the fungal cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death.
-
Inhibition of Key Fungal Enzymes: this compound could potentially inhibit enzymes that are essential for fungal growth and development, such as those involved in cell wall synthesis or energy metabolism.
-
Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage to cellular components.
Further research is necessary to confirm these potential mechanisms of action for this compound.
This compound is a promising natural compound with significant potential for application in plant protection. While direct quantitative data on its antifungal efficacy is still emerging, the information available for related labdane diterpenes, coupled with the understanding of its biosynthetic pathway, strongly suggests a key role in plant defense against fungal pathogens. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the antifungal properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Downstream signaling induced by several plant Toll/interleukin-1 receptor-containing immune proteins is stable at elevated temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. InterPro [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for the Quantification of (+)-cis-Abienol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-cis-Abienol is a labdane diterpenoid of significant interest due to its applications in the fragrance industry and its potential as a precursor for the synthesis of other valuable compounds. Accurate and precise quantification of this compound in various matrices, such as plant extracts and fermentation broths, is crucial for quality control, process optimization, and research purposes. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are designed to offer robust and reliable quantification for research, development, and quality control applications.
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. Due to the hydroxyl group and relatively high molecular weight of this compound, derivatization is employed to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. The separated compounds are then detected by a mass spectrometer, which provides high selectivity and sensitivity, allowing for accurate quantification.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine, anhydrous
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.22 µm syringe filters
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Autosampler
-
Heating block or oven for derivatization
3. Sample Preparation
-
Plant Material:
-
Homogenize 1 g of dried and powdered plant material.
-
Extract with 10 mL of hexane by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
For cleanup, pass the reconstituted extract through a C18 SPE cartridge, eluting with hexane.
-
Evaporate the eluate to dryness.
-
-
Derivatization:
-
To the dried extract or a known amount of this compound standard, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
4. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions of the TMS-derivatized this compound.
-
5. Method Validation (Representative Data)
The following table summarizes typical validation parameters for a quantitative GC-MS method for diterpenoids.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) | < 5% |
6. Data Analysis
Quantification is achieved by constructing a calibration curve from the peak areas of the TMS-derivatized this compound reference standards versus their concentrations. The concentration of this compound in the samples is then determined from this calibration curve.
Workflow Diagram
Analytical Method 2: High-Performance Liquid Chromatography (HPLC-UV)
Principle
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, which lacks a strong chromophore, detection is typically performed at a low UV wavelength (around 210 nm). The separation is achieved on a reversed-phase column where compounds are separated based on their polarity.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Phosphoric acid, analytical grade
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Degasser
3. Sample Preparation
-
Homogenize 1 g of dried and powdered plant material.
-
Extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and repeat the extraction process twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
4. HPLC Conditions
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B)
-
0-20 min: 70% A, 30% B
-
20-25 min: Linear gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B
-
30.1-35 min: Return to 70% A, 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
5. Method Validation (Representative Data)
The following table summarizes typical validation parameters for a quantitative HPLC-UV method for diterpenoids.[2][3]
| Parameter | Result |
| Linearity Range | 5 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 3.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (RSD%) | < 2% |
6. Data Analysis
Quantification is based on a calibration curve generated by plotting the peak area of the this compound reference standards against their known concentrations. The concentration of this compound in the prepared samples is then calculated from this curve.
Workflow Diagram
References
Application Notes and Protocols for the Extraction of (+)-cis-Abienol from Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of (+)-cis-Abienol, a valuable labdane diterpene, from plant tissues, primarily focusing on Balsam Fir (Abies balsamea), a known natural source.[1][2][3] this compound is a significant precursor for the synthesis of amber compounds used in the fragrance industry and is also explored for other potential applications.[4][5]
The traditional isolation of this compound from plant sources can be challenging, which has spurred research into alternative production methods like microbial biosynthesis.[1][4] However, extraction from natural sources remains a fundamental method for obtaining this compound. The following protocols for solvent-based extraction and Supercritical Fluid Extraction (SFE) are compiled from established methodologies for diterpene isolation from coniferous plants.
Data Presentation: Comparison of Extraction Methods
The selection of an extraction method depends on factors such as desired purity, yield, cost, and environmental considerations. Below is a comparative summary of the primary methods for this compound extraction.
| Feature | Solvent Extraction | Supercritical Fluid Extraction (SFE) with CO₂ | Steam Distillation |
| Principle | Dissolution of this compound in an organic solvent. | Extraction using carbon dioxide in a supercritical state, often with a co-solvent.[6] | Separation based on volatility by passing steam through the plant material. |
| Selectivity | Moderate; co-extraction of other lipophilic compounds is common.[7] | High; can be tuned by modifying pressure, temperature, and co-solvent.[8] | Low for this compound due to its low volatility.[9] |
| Efficiency | Can be effective but may require larger solvent volumes and longer extraction times. | Generally high efficiency and faster extraction times.[6] | Inefficient for non-volatile compounds like this compound.[9][10] |
| Solvent Residue | Potential for residual organic solvents in the final extract, requiring further purification. | No toxic solvent residue as CO₂ is evaporated off.[6] | No organic solvent residue. |
| Compound Integrity | Risk of degradation of thermolabile compounds if heat is applied. | Preserves thermolabile compounds due to low operating temperatures.[11] | High temperatures can cause degradation of sensitive compounds. |
| Environmental Impact | Use of organic solvents raises environmental and safety concerns. | Considered a "green" technology due to the use of non-toxic, recyclable CO₂.[6] | Generally environmentally friendly. |
| Cost | Lower initial equipment cost. | Higher initial equipment cost.[12] | Moderate equipment cost. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Abies balsamea Bark
This protocol is a generalized procedure based on methods for extracting diterpenoids from Abies species.[13] Bark tissue has been identified as a significant source of cis-abienol.[2][10]
1. Plant Material Preparation: a. Obtain fresh bark from Abies balsamea. b. Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle. c. Grind the dried bark into a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.
2. Extraction: a. Place 100 g of the powdered bark into a Soxhlet apparatus or a large flask for maceration. b. Add a sufficient volume of a non-polar solvent, such as diethyl ether or tert-butylmethylether, to fully immerse the plant material (e.g., a 1:10 solid-to-solvent ratio).[13] c. For Soxhlet extraction: Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours. d. For maceration: Seal the flask and agitate it at room temperature for 24-48 hours. e. After extraction, filter the mixture to separate the plant debris from the solvent extract.
3. Solvent Removal: a. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the bulk of the solvent. b. The resulting crude oleoresin extract will contain this compound along with other co-extracted compounds.
4. Purification (Column Chromatography): a. Prepare a silica gel column. The size of the column will depend on the amount of crude extract. b. Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane) and load it onto the column. c. Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding a more polar solvent like ethyl acetate. d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound. A reference standard is highly recommended for accurate identification. e. Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
SFE is a more modern and environmentally friendly approach that can provide high-purity extracts.[6][11] This is a general protocol, and optimal parameters (pressure, temperature, CO₂ flow rate) may need to be determined empirically.[8]
1. Plant Material Preparation: a. Prepare dried and ground Abies balsamea bark or needles as described in Protocol 1. b. Pack the ground material into the extraction vessel of the SFE system.
2. Supercritical Fluid Extraction: a. Set the extraction parameters. Typical starting parameters for diterpene extraction can be:
- Pressure: 20-30 MPa[10]
- Temperature: 40-60 °C
- CO₂ Flow Rate: 2-4 kg/h
- Co-solvent: 5-10% ethanol can be added to the supercritical CO₂ to increase its solvating power for moderately polar compounds like this compound.[4] b. Run the extraction for a predetermined time (e.g., 2-4 hours). c. The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.
3. Post-Extraction Processing: a. The collected extract can be further purified using chromatographic techniques as described in Protocol 1 (Step 4) to isolate this compound from other co-extracted substances.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Extraction Method Choice
Caption: Decision factors for choosing an extraction method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Composition and antibacterial activity of Abies balsamea essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production and Characterization of Hydrothermal Extracts of the Needles from Four Conifer Tree Species: Scots Pine, Norway Spruce, Common Juniper, and European Larch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Terpenoids from Pine Needle Biomass Using Dimethyl Ether [mdpi.com]
- 12. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 13. Characterization and heterologous expression of cis-abienol synthase from balsam fir (Abies balsamea) towards high-end fragrance components - UBC Library Open Collections [open.library.ubc.ca]
Application Notes and Protocols for the Semi-Synthesis of Ambrox from (+)-cis-Abienol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambrox, a key component of the highly valued ambergris fragrance, is a widely used fixative and odorant in the perfume industry. Due to the scarcity and ethical concerns associated with its natural source, the sperm whale, synthetic and semi-synthetic production routes are of significant commercial and research interest. (+)-cis-Abienol, a labdane diterpenoid naturally occurring in sources like balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum), serves as an excellent chiral precursor for the semi-synthesis of (-)-Ambrox. This document provides detailed protocols for the two-step conversion of this compound to Ambrox, a process first reported by Barrero et al.
The synthesis involves an initial oxidative cleavage of the side chain of this compound via ozonolysis to yield the intermediate diol, 13,14,15,16-tetranor-8α,12-labdanediol (also known as ambradiol). This is followed by an acid-catalyzed cyclization of the diol to afford the final product, Ambrox. This semi-synthetic approach is advantageous as it preserves the stereochemistry of the starting material, leading to the desired enantiomer of Ambrox.
Chemical Transformation Pathway
The overall two-step synthesis from this compound to Ambrox is depicted below. The first step is the ozonolysis of the diene side chain, followed by a reductive workup to give the intermediate diol. The second step is the cyclization of this diol to form the tetrahydrofuran ring of Ambrox.
Figure 1: Chemical pathway for the semi-synthesis of Ambrox.
Experimental Protocols
Part 1: Oxidative Cleavage of this compound to 13,14,15,16-tetranor-8α,12-labdanediol (Ambradiol)
This protocol details the ozonolysis of the side chain of this compound, followed by a reductive workup.
Materials:
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃), generated from an ozone generator
-
Dimethyl sulfide (Me₂S)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Gas dispersion tube
-
Ozone generator
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol in a three-neck round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone (O₃) gas through the solution. Monitor the reaction by thin-layer chromatography (TLC). The reaction is complete when the starting material is consumed. A persistent blue color in the solution also indicates the presence of excess ozone.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.
-
While maintaining the temperature at -78 °C, add dimethyl sulfide (Me₂S, 2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford pure 13,14,15,16-tetranor-8α,12-labdanediol.
Part 2: Cyclization of 13,14,15,16-tetranor-8α,12-labdanediol to Ambrox
This protocol describes the acid-catalyzed cyclization of the intermediate diol to the final product, Ambrox, using tosyl chloride in pyridine.
Materials:
-
13,14,15,16-tetranor-8α,12-labdanediol (from Part 1)
-
Pyridine, anhydrous
-
p-Toluenesulfonyl chloride (TsCl)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Diethyl ether or Ethyl acetate
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Dissolve the 13,14,15,16-tetranor-8α,12-labdanediol (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture again in an ice bath and slowly add 1M HCl to neutralize the excess pyridine.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (-)-Ambrox. The product can be further purified by recrystallization from hexane.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected yields for the semi-synthesis of Ambrox from this compound.
| Step | Reactants | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| 1. Oxidative Cleavage | This compound | 1. O₃2. Me₂S | CH₂Cl₂/MeOH | -78 °C to RT | 70-80% |
| 2. Cyclization | 13,14,15,16-tetranor-8α,12-labdanediol | p-Toluenesulfonyl chloride | Pyridine | 0 °C to RT | 80-90% |
| Overall | This compound | ~56-72% |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and optimization of conditions.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.
Figure 2: Detailed experimental workflow for Ambrox synthesis.
Application Notes & Protocols for Microbial Production of (+)-cis-Abienol in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial production of (+)-cis-Abienol, a valuable diterpenoid precursor for the synthesis of Ambrox®, in engineered Escherichia coli. By leveraging metabolic engineering strategies, E. coli has been successfully transformed into a microbial cell factory for the sustainable and efficient production of this important compound.
Introduction
This compound is a natural labdane-type diterpenoid found in plants such as balsam fir (Abies balsamea). Its primary commercial significance lies in its use as a precursor for the semi-synthesis of Ambrox®, a key ingredient in the fragrance industry. Traditional extraction from plant sources is often inefficient and unsustainable. Microbial fermentation using engineered E. coli offers a promising alternative for the large-scale, cost-effective, and environmentally friendly production of this compound.[1][2]
This document outlines the key metabolic pathways, genetic engineering strategies, cultivation protocols, and analytical methods for producing this compound in E. coli.
Metabolic Pathways for this compound Production
The biosynthesis of this compound in E. coli relies on the introduction of a heterologous pathway that converts central carbon metabolites into the target molecule. The production is based on the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Three primary pathways can be engineered in E. coli to supply these precursors: the native methylerythritol phosphate (MEP) pathway, the heterologous mevalonate (MVA) pathway, and the isopentenol utilization pathway (IUP).[3][4][5]
Engineered Biosynthetic Pathway in E. coli
The overall pathway for this compound production from the central metabolite acetyl-CoA is depicted below. Engineering efforts focus on enhancing the flux towards the key precursor geranylgeranyl diphosphate (GGPP) and its subsequent conversion to this compound.
Caption: Biosynthetic pathway for this compound production in E. coli.
Quantitative Data Summary
The following table summarizes the reported titers of this compound and its precursors achieved in various engineered E. coli strains under different cultivation conditions.
| Precursor Pathway | Strain | Cultivation Method | Key Genes Expressed | Titer (mg/L) | Reference |
| MEP | E. coli | Shake Flask | GPPS, GGPPS, LPPS, CAS | ~0.3 | [1][2] |
| MVA | E. coli | Shake Flask | MVA pathway, GPPS, GGPPS, LPPS, CAS | 8.6 | [1][2] |
| MVA (optimized) | E. coli | Shake Flask | Chromosomally integrated lower MVA pathway | 9.2 | [1][2][6] |
| MVA | E. coli | Fed-batch Fermentation | MVA pathway, FPPS, GGPPS, LPPS, CAS | ~220 | [1][2][7] |
| MVA (optimized) | E. coli | Fed-batch Fermentation | AbCAS, SsTPS2, MVA pathway | 634.7 | [3][5] |
| IUP | E. coli BD203 | Shake Flask | IUP, optimized kinases | 311.8 | [4] |
| IUP | E. coli BD203 | Fed-batch Fermentation | IUP, optimized kinases | 1375.7 | [4] |
| IUP | E. coli | Shake Flask | IUP, geranyllinalool synthases | 447.51 (geranyllinalool) | [4][8] |
| IUP | E. coli | Fed-batch Fermentation | IUP, geranyllinalool synthases | 2060 (geranyllinalool) | [4][8] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the production of this compound in E. coli.
Caption: General experimental workflow for this compound production.
Protocol for Strain Construction
-
Gene Synthesis and Codon Optimization: Synthesize the genes encoding the required enzymes (e.g., from the MVA pathway, GGPPS, LPPS, CAS) with codon optimization for E. coli expression.
-
Plasmid Construction: Clone the synthesized genes into suitable expression vectors (e.g., pETDuet-1, pACYCDuet-1) under the control of an inducible promoter (e.g., T7).
-
Transformation: Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3).
Protocol for Shake Flask Cultivation
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.
-
Main Culture: Inoculate 50 mL of Terrific Broth (TB) or M9 minimal medium in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Induction: Grow the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Cultivation: After induction, reduce the temperature to 16-30°C and continue cultivation for 48-72 hours.
-
Two-Phase Cultivation (Optional): To alleviate product toxicity and improve titer, a two-phase cultivation system can be employed by adding an organic solvent (e.g., isopropyl myristate) to the culture medium at a 1:10 v/v ratio at the time of induction.[3][5]
Protocol for Fed-Batch Fermentation
-
Bioreactor Preparation: Prepare a 5 L bioreactor with a suitable fermentation medium (e.g., a defined mineral salt medium with glucose as the carbon source).
-
Inoculation: Inoculate the bioreactor with an overnight culture of the engineered strain.
-
Batch Phase: Grow the cells in batch mode at 37°C, maintaining the pH at 7.0 (controlled by automatic addition of ammonia) and dissolved oxygen (DO) above 20% (by adjusting agitation and aeration).
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start feeding a concentrated glucose solution to maintain a constant low glucose concentration.
-
Induction: When the cell density (OD₆₀₀) reaches a desired level (e.g., 10-30), induce protein expression with IPTG.[8]
-
Fermentation: Continue the fed-batch fermentation at a reduced temperature (e.g., 30°C) for an extended period (e.g., 96-120 hours), while maintaining pH and DO.
-
Sampling: Collect samples periodically to measure cell density, substrate concentration, and product titer.
Protocol for Product Extraction and Analysis
-
Extraction:
-
If a two-phase system is used, separate the organic layer containing the product.
-
If no organic overlay is used, extract the whole-cell broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate, hexane).
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Analysis:
-
Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use an appropriate GC column (e.g., HP-5MS) and temperature program to separate the compounds.
-
Identify this compound by comparing its retention time and mass spectrum with an authentic standard.[1]
-
Quantify the product using a calibration curve generated with the standard.
-
Conclusion
The microbial production of this compound in E. coli has been successfully demonstrated through various metabolic engineering strategies. The introduction of the heterologous MVA or IUP pathways has proven particularly effective in increasing product titers. Further optimization of enzyme expression, fermentation conditions, and host strain engineering holds the potential to further enhance production efficiency and move towards industrial-scale manufacturing. These protocols provide a solid foundation for researchers to develop and optimize their own processes for producing this compound and other valuable terpenoids in E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinatorial Engineering of Mevalonate Pathway and Diterpenoid Synthases in Escherichia coli for cis-Abienol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Escherichia coli via introduction of the isopentenol utilization pathway to effectively produce geranyllinalool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-cis-Abienol in Fragrance Industry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-cis-Abienol in the fragrance industry, with a focus on its role as a precursor to valuable aroma compounds, its biosynthesis, and methods for its analysis and application in fragrance formulations.
Introduction and Primary Application
This compound is a labdanoid diterpene alcohol naturally found in the oleoresin of several plants, most notably balsam fir (Abies balsamea), as well as in tobacco (Nicotiana tabacum) and the tuberous roots of the Bolivian sunroot (Polymnia sonchifolia)[1]. Its primary significance in the fragrance industry lies in its role as a key precursor for the semi-synthesis of amber compounds, particularly Ambrox®[1][2][3]. Ambrox® is a highly valued fragrance ingredient that serves as a sustainable and ethical replacement for ambergris, a rare and expensive substance derived from sperm whales[1][2]. The warm, musky, and amber-like scent profile of Ambrox® makes it a staple in high-end perfumery[4].
Beyond its role as a synthetic precursor, research has also explored the biodegradation of this compound to produce a variety of aroma chemicals, including (+/-)-ambreinolide and sclareol, which contribute to an ambergris-like scent profile[3][5].
Biosynthesis and Production
The natural production of this compound in balsam fir is catalyzed by the bifunctional enzyme cis-abienol synthase (AbCAS)[2][6][7]. This enzyme converts geranylgeranyl diphosphate (GGPP) into this compound through a two-step process within two distinct active sites[6][7][8]. The discovery of the AbCAS gene has opened avenues for the biotechnological production of this compound through metabolic engineering.
Researchers have successfully engineered microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) to produce this compound. By introducing the necessary biosynthetic pathway genes, significant titers have been achieved, demonstrating the potential for a sustainable and scalable production platform for this valuable fragrance precursor[8][9][10].
Quantitative Data
The following tables summarize key quantitative data related to the production and degradation of this compound.
Table 1: Microbial Production of this compound
| Host Organism | Production Titer | Reference |
| Escherichia coli | ~220 mg/L | [9] |
| Saccharomyces cerevisiae (AM94 strain) | up to 12.8 mg/L | [8] |
| Escherichia coli (with MVA pathway) | up to 9.2 mg/L (shake flask) | [9] |
Table 2: Biodegradation of this compound
| Microorganism | Initial Concentration | Degradation Rate | Time | Reference |
| Klebsiella oxytoca T2L | 1 mg/mL | 68.2% | 96 hours | [3][5] |
Table 3: Odor Thresholds of Related Terpene Compounds (for context)
| Compound | Odor Threshold (in air) | Reference |
| Linalool | 1.0 ppm | |
| Geraniol | 0.1 ppm | |
| 1,8-Cineole | ~0.1-1.0 ppm | |
| Geosmin | 4 ng/L (in water) |
Experimental Protocols
The following are representative protocols for key experiments involving this compound.
Protocol 1: Extraction and Purification of this compound from Abies balsamea
Objective: To extract and purify this compound from the oleoresin of balsam fir.
Materials:
-
Balsam fir bark/oleoresin
-
Diethyl ether
-
Hexane
-
80% Methanol
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Chromatography column (Silica gel)
-
Glassware (beakers, flasks, etc.)
-
Filter paper
Procedure:
-
Extraction:
-
Homogenize 2g of pulverized balsam fir bark tissue.
-
Add 1.5 ml of diethyl ether and mix thoroughly.
-
Allow the solid material to settle and carefully decant the diethyl ether extract.
-
Dry the extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the desiccant.
-
-
Purification (Liquid-Liquid Partitioning):
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Partition the concentrated extract between hexane and 80% methanol to separate polar and non-polar compounds. This compound will preferentially partition into the hexane layer.
-
Collect the hexane fraction and evaporate the solvent to yield a purified extract enriched in this compound.
-
-
Further Purification (Column Chromatography):
-
For higher purity, the enriched extract can be subjected to silica gel column chromatography.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mobile phase.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure this compound.
-
-
Analysis:
-
Confirm the identity and purity of the isolated this compound using GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Semi-synthesis of Ambrox® from this compound
Objective: To synthesize (-)-Ambrox from this compound via oxidative degradation of the side chain followed by cyclization.
Materials:
-
This compound
-
Ozone (O₃) generator
-
Solvent (e.g., methanol, dichloromethane)
-
Reducing agent (e.g., sodium borohydride, dimethyl sulfide)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Benzene or Toluene
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reductive Ozonolysis:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of methanol and dichloromethane) and cool the solution to a low temperature (e.g., -78°C).
-
Bubble ozone (O₃) through the solution until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., dimethyl sulfide or sodium borohydride) to work up the ozonide intermediate. This step cleaves the side chain to yield 13,14,15,16-tetranor-8α,12-labdanediol.
-
-
Cyclization:
-
Isolate and purify the resulting diol.
-
Dissolve the purified diol (e.g., 0.1 g) in benzene (20 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 40 mg).
-
Heat the reaction mixture to reflux to induce cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Purification:
-
After completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (-)-Ambrox.
-
-
Analysis:
-
Characterize the final product by GC-MS, NMR, and by comparing its specific rotation to literature values.
-
Protocol 3: Sensory Evaluation of this compound using Gas Chromatography-Olfactometry (GC-O)
Objective: To determine the odor profile and estimate the odor detection threshold of this compound.
Materials:
-
Purified this compound
-
Ethanol (odor-free)
-
Gas Chromatograph with a Flame Ionization Detector (FID) and an Olfactory Detection Port (ODP)
-
GC column suitable for terpene analysis (e.g., HP-5)
-
Trained sensory panel (assessors)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in odor-free ethanol.
-
Create a series of dilutions of the stock solution to be used for threshold determination.
-
-
GC-O Analysis:
-
Set up the GC with an appropriate temperature program to separate the analyte. The column effluent is split between the FID and the ODP.
-
Inject a known amount of the sample onto the GC column.
-
A trained assessor sniffs the effluent from the ODP and records the retention time, odor description, and intensity of any detected aroma.
-
-
Odor Profile Characterization:
-
Multiple assessors should evaluate the sample to create a comprehensive odor profile. The descriptors used should be standardized.
-
-
Odor Threshold Determination (AEDA - Aroma Extract Dilution Analysis):
-
Inject the series of dilutions of the this compound solution, starting with the most dilute.
-
The lowest concentration at which the characteristic odor of the compound is detected by at least 50% of the panelists is determined as the odor detection threshold.
-
The results are often expressed as a Flavor Dilution (FD) factor, which is the highest dilution at which the odor is still perceivable.
-
Protocol 4: Stability Testing of this compound in an Ethanolic Fragrance Base
Objective: To evaluate the olfactory and chemical stability of this compound in a typical fragrance solvent over time and under various storage conditions.
Materials:
-
Purified this compound
-
Ethanol (perfume grade)
-
Control fragrance base (without this compound)
-
Glass bottles with airtight seals
-
Temperature-controlled ovens/incubators
-
UV light source
-
GC-MS for chemical analysis
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in ethanol at a representative concentration (e.g., 0.1-1% w/w).
-
Prepare a control sample of ethanol without this compound.
-
Dispense the solutions into sealed glass bottles.
-
-
Storage Conditions:
-
Store the samples under a range of conditions to simulate different environmental exposures:
-
Refrigerated (4°C)
-
Ambient temperature (20-25°C) in the dark
-
Elevated temperature (e.g., 40°C) in an oven
-
Exposure to UV light
-
-
-
Evaluation Schedule:
-
Evaluate the samples at regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Olfactory Evaluation:
-
A panel of trained assessors should evaluate the odor of the samples at each time point.
-
The samples should be smelled in a specific order, typically starting with the refrigerated control, then the refrigerated sample, followed by ambient, and then the stressed samples (oven, UV).
-
Assessors should note any changes in odor character, intensity, or the appearance of any off-notes.
-
-
Chemical Analysis:
-
At each time point, analyze the samples using GC-MS to quantify the concentration of this compound and to identify any potential degradation products.
-
-
Data Analysis:
-
Compare the olfactory and chemical data over time for each storage condition to determine the stability of this compound in the ethanolic base.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in fragrance research.
Caption: Biosynthesis of this compound from GGPP by the bifunctional enzyme AbCAS.
Caption: Semi-synthetic route from this compound to the fragrance molecule Ambrox®.
Caption: Olfactory signal transduction pathway for Ambroxide via the OR7A17 receptor.
Caption: General workflow for the evaluation of this compound for fragrance applications.
References
- 1. Odor Characteristics of Novel Non-Canonical Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cetjournal.it [cetjournal.it]
- 3. Isolation and identification of the cis-abienol degrading strain Klebsiella oxytoca T2L and its aroma products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and identification of the cis-abienol degrading strain Klebsiella oxytoca T2L and its aroma products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Olfactory Detection Thresholds for Primary Aliphatic Alcohols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cell-Free Biosynthesis of (+)-cis-Abienol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cell-free biosynthesis of the diterpenoid (+)-cis-Abienol from geranylgeranyl pyrophosphate (GGPP). This process utilizes the bifunctional enzyme cis-Abienol synthase (AbCAS) from Balsam fir (Abies balsamea). The protocols outlined below cover the expression and purification of recombinant AbCAS, the in vitro enzymatic synthesis of this compound, and its subsequent quantification.
Introduction
This compound is a labdane-type diterpenoid of significant interest to the fragrance and pharmaceutical industries. It serves as a key precursor for the semisynthesis of Ambrox®, a valuable substitute for ambergris. Traditional extraction from its natural source, Balsam fir, is often inefficient. Cell-free enzymatic synthesis offers a promising alternative for the sustainable and controlled production of this high-value compound.
The biosynthesis of this compound from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), is catalyzed by the bifunctional enzyme cis-Abienol synthase (AbCAS).[1][2][3] This enzyme possesses two distinct active sites. A class II active site catalyzes the initial protonation-initiated cyclization of GGPP to a carbocation intermediate, which is then hydroxylated. Subsequently, the class I active site facilitates the cleavage of the diphosphate group to yield the final product, this compound.[1][2][3]
These protocols provide a framework for the laboratory-scale production and analysis of this compound using recombinant AbCAS in a cell-free system.
Biosynthetic Pathway
The enzymatic conversion of GGPP to this compound is a two-step process occurring within the single bifunctional AbCAS enzyme.
Experimental Workflow
The overall experimental workflow for the cell-free biosynthesis and analysis of this compound is depicted below.
Protocols
Expression and Purification of Recombinant His-tagged AbCAS
This protocol describes the expression of N-terminally His-tagged AbCAS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli strain BL21(DE3) transformed with an appropriate expression vector containing the His-tagged AbCAS gene.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol.
-
Ni-NTA agarose resin.
-
PD-10 desalting columns.
-
Storage Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10% (v/v) glycerol, 1 mM DTT.
Protocol:
-
Inoculate a single colony of E. coli BL21(DE3) carrying the AbCAS expression plasmid into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 16°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the supernatant onto the equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged AbCAS with 5 column volumes of Elution Buffer.
-
Exchange the buffer of the purified protein to Storage Buffer using a PD-10 desalting column.
-
Determine the protein concentration using a Bradford assay and verify purity by SDS-PAGE.
-
Store the purified enzyme at -80°C.
In Vitro Cell-Free Biosynthesis of this compound
This protocol outlines the enzymatic reaction for the production of this compound from GGPP using purified recombinant AbCAS.
Materials:
-
Purified His-tagged AbCAS enzyme.
-
Geranylgeranyl pyrophosphate (GGPP) stock solution (10 mM in 50% methanol/water).
-
Assay Buffer (10X): 500 mM HEPES (pH 7.2), 1 M KCl, 100 mM MgCl2, 50 mM DTT.
-
Sterile, nuclease-free water.
-
Hexane (for extraction).
Protocol:
-
Set up the enzymatic reaction in a 1.5 mL microcentrifuge tube on ice as follows:
| Component | Volume (µL) | Final Concentration |
| 10X Assay Buffer | 10 | 1X |
| Purified AbCAS | X | 1-5 µM |
| GGPP (10 mM) | 1 | 100 µM |
| Nuclease-free H2O | Up to 100 | - |
| Total Volume | 100 |
-
Mix gently by pipetting.
-
Incubate the reaction at 30°C for 2-4 hours.
-
Stop the reaction by adding 200 µL of hexane and vortexing vigorously for 30 seconds to extract the product.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube for analysis.
-
Repeat the extraction of the aqueous phase with another 200 µL of hexane and combine the organic layers.
-
Evaporate the hexane under a gentle stream of nitrogen before derivatization or resuspend in a suitable solvent for analysis.
Quantitative Analysis by GC-MS
This protocol provides a general method for the quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization to the trimethylsilyl (TMS) ether may be required for improved chromatographic performance.
Materials:
-
Extracted and dried product from the in vitro reaction.
-
This compound standard.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine.
-
Ethyl acetate.
-
GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS).
Protocol:
-
To the dried product extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubate at 70°C for 30 minutes to form the TMS derivative.
-
Evaporate the derivatization reagents under a stream of nitrogen and redissolve the sample in 100 µL of ethyl acetate.
-
Inject 1 µL of the sample into the GC-MS.
-
Example GC-MS parameters (may require optimization):
-
Injector: 250°C, splitless mode.
-
Oven Program: Initial temperature of 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scan range of m/z 50-500.
-
-
Identify the this compound-TMS peak by comparing its retention time and mass spectrum to that of an authentic standard.
-
Quantify the product by generating a standard curve with known concentrations of the this compound standard.
Data Presentation
The following tables provide a template for summarizing quantitative data from the cell-free biosynthesis of this compound.
Table 1: Purification of Recombinant AbCAS
| Purification Step | Total Protein (mg) | Total Activity (nmol/h) | Specific Activity (nmol/mg/h) | Yield (%) | Purification Fold |
| Crude Extract | 100 | 1 | |||
| Ni-NTA Eluate | |||||
| Desalted Enzyme |
Table 2: Kinetic Parameters of AbCAS
| Substrate | Km (µM) | Vmax (nmol/mg/h) | kcat (s-1) | kcat/Km (M-1s-1) |
| GGPP |
Table 3: Product Yield under Different Reaction Conditions
| Condition | Enzyme Conc. (µM) | GGPP Conc. (µM) | Incubation Time (h) | Temperature (°C) | This compound Yield (mg/L) |
| 1 | 1 | 100 | 2 | 30 | |
| 2 | 5 | 100 | 2 | 30 | |
| 3 | 5 | 200 | 4 | 30 | |
| 4 | 5 | 200 | 4 | 25 |
These protocols and application notes provide a comprehensive guide for the cell-free synthesis and analysis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific experimental setup and objectives.
References
Metabolic Engineering Strategies for (+)-cis-Abienol Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of metabolic engineering strategies for the microbial production of (+)-cis-Abienol, a valuable diterpenoid precursor for the fragrance industry. It includes a summary of reported production titers, detailed experimental protocols for key methodologies, and visualizations of the engineered metabolic pathways and experimental workflows.
Data Presentation: Comparative Production of this compound
The following table summarizes the quantitative data from various studies on the microbial production of this compound, primarily in engineered Escherichia coli. This allows for a clear comparison of different metabolic engineering strategies and their outcomes.
| Host Organism | Engineering Strategy | Key Genes Expressed | Cultivation Method | This compound Titer | Reference |
| E. coli | Introduction of an exogenous mevalonate (MVA) pathway. | MVA pathway genes, GPPS, GGPPS, Lpps, Cas | Shake Flask | 9.2 mg/L | [1][2] |
| E. coli | High-cell-density fermentation of the MVA pathway-engineered strain. | MVA pathway genes, GPPS, GGPPS, Lpps, Cas | Fed-batch Fermentation | ~220 mg/L | [1][2][3] |
| E. coli | Engineering of MEP and MVA pathways, diterpene synthase screening, and two-phase cultivation. | MEP/MVA pathway genes, AbCAS, SsTPS2 | Fed-batch Bioreactor with isopropyl myristate overlay | 634.7 mg/L | [4] |
| E. coli | Optimization of the isopentenol utilization pathway (IUP) and construction of a double-phosphatase-deficient strain. | Alcohol kinases, Isopentenyl phosphate kinases (IPKs), GGPPS, Lpps, Cas | Shake Flask | 311.8 ± 1.0 mg/L | [5] |
| E. coli | Fed-batch fermentation of the optimized IUP strain. | Alcohol kinases, IPKs, GGPPS, Lpps, Cas | 1.3 L Bioreactor | 1375.7 mg/L | [5] |
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows for the production of this compound.
Caption: Engineered metabolic pathways for this compound production in E. coli.
Caption: General experimental workflow for this compound production.
Experimental Protocols
Detailed methodologies for the key experiments involved in the metabolic engineering of E. coli for this compound production are provided below.
Protocol 1: Plasmid Construction for this compound Biosynthesis
Objective: To construct expression plasmids carrying the necessary genes for the biosynthesis of this compound from a common precursor like GGPP. This protocol is a generalized procedure.
Materials:
-
DNA sequences of key enzymes (e.g., Lpps from Abies balsamea, Cas from Abies balsamea, CrtE from Pantoea agglomerans), codon-optimized for E. coli.
-
Expression vectors (e.g., pACYCDuet-1, pETDuet-1).
-
Restriction enzymes (as required for the chosen vectors).
-
T4 DNA Ligase and buffer.
-
High-fidelity DNA polymerase for PCR.
-
Chemically competent E. coli DH5α for cloning.
-
LB agar plates and broth with appropriate antibiotics.
-
DNA purification kits (PCR cleanup, gel extraction, plasmid miniprep).
Methodology:
-
Gene Amplification:
-
Amplify the codon-optimized gene sequences of Lpps, Cas, and CrtE using PCR with primers that add appropriate restriction sites for cloning into the expression vectors.
-
Verify the size of the PCR products by agarose gel electrophoresis.
-
Purify the PCR products using a PCR cleanup kit.
-
-
Vector and Insert Digestion:
-
Digest the expression vectors and the purified PCR products with the corresponding restriction enzymes.
-
Purify the digested vector and inserts using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector, insert(s), T4 DNA Ligase, and ligation buffer.
-
Incubate the reaction as recommended by the enzyme manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).
-
-
Transformation into Cloning Host:
-
Transform the ligation mixture into chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Screening and Verification:
-
Select several colonies and culture them in liquid LB medium with the corresponding antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the genes by restriction digestion analysis and Sanger sequencing.
-
Protocol 2: Fed-Batch Fermentation for this compound Production
Objective: To achieve high-cell-density cultivation of the engineered E. coli strain for enhanced this compound production.
Materials:
-
Engineered E. coli strain harboring the this compound biosynthesis plasmids.
-
Bioreactor (e.g., 1.3 L or 5 L) with controls for pH, temperature, and dissolved oxygen (DO).
-
Complex growth medium (e.g., Terrific Broth) for the initial batch phase.
-
Feeding solution (e.g., concentrated glucose and nutrient solution).
-
Antifoaming agent.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Appropriate antibiotics.
Methodology:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of medium (e.g., 100-500 mL) and grow until the OD600 reaches a desired value (e.g., 4-6).
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with the initial batch medium and sterilize.
-
After cooling, add sterile antibiotics and the inoculum.
-
Set the initial cultivation parameters (e.g., 37°C, pH 7.0). The DO is typically controlled at a setpoint (e.g., 30%) by cascading agitation and aeration.
-
-
Fed-Batch Phase:
-
After the initial carbon source in the batch medium is depleted (often indicated by a sharp increase in DO), start the fed-batch feeding strategy.
-
The feeding rate can be pre-determined (e.g., exponential feeding) to maintain a specific growth rate and avoid the accumulation of inhibitory byproducts.
-
-
Induction:
-
When the cell density (OD600) reaches a high value (e.g., 50-80), lower the temperature (e.g., to 25-30°C) and add the inducer (e.g., IPTG) to initiate the expression of the biosynthetic pathway genes.
-
-
Production Phase and Harvest:
-
Continue the fermentation with feeding for a set period (e.g., 48-72 hours) post-induction.
-
Monitor cell growth and product formation periodically.
-
Harvest the culture broth for product extraction.
-
Protocol 3: Extraction and Quantification of this compound
Objective: To extract this compound from the fermentation broth and quantify its concentration.
Materials:
-
Fermentation broth.
-
Organic solvent (e.g., ethyl acetate, n-hexane, or isopropyl myristate if used as an overlay).
-
Sodium chloride (NaCl).
-
Anhydrous sodium sulfate (Na2SO4).
-
Rotary evaporator.
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS).
-
This compound standard.
Methodology:
-
Extraction:
-
If a two-phase cultivation was used with a solvent overlay (e.g., isopropyl myristate), separate the organic layer containing the product.
-
For single-phase cultivation, take a known volume of the fermentation broth and mix it with an equal volume of an extraction solvent like ethyl acetate.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Collect the upper organic layer. Repeat the extraction process on the aqueous layer 2-3 times to maximize recovery.
-
Pool the organic extracts.
-
-
Drying and Concentration:
-
Wash the pooled organic extract with a saturated NaCl solution to remove residual water-soluble components.
-
Dry the organic phase over anhydrous Na2SO4.
-
Filter to remove the drying agent.
-
Concentrate the extract to a smaller volume using a rotary evaporator under reduced pressure.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Analyze the concentrated sample and the standards using GC-MS or LC-MS.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Calculate the final titer in mg/L of the original culture volume.
-
These protocols provide a foundation for researchers to embark on the metabolic engineering of microorganisms for the production of this compound. Optimization of each step will be crucial for achieving high yields and developing a commercially viable process.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Yarrowia lipolytica for terpenoids production: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic metabolic engineering of Yarrowia lipolytica for efficient production of phytohormone abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Yarrowia lipolytica for Terpenoid Production: Tools and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of (+)-cis-Abienol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to evaluate the anticancer, anti-inflammatory, and antimicrobial bioactivities of (+)-cis-Abienol. While specific experimental data for this compound is limited in the current literature, this document outlines detailed protocols for key assays and provides templates for data presentation based on established methods for similar terpenoid compounds.
Anticancer Activity
Application Note: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Data Presentation: Hypothetical IC50 Values
Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | 48 | 25.5 |
| A549 | Lung | 48 | 38.2 |
| HCT116 | Colon | 48 | 19.8 |
| HeLa | Cervical | 48 | 31.4 |
Visualization: Experimental Workflow and Potential Signaling Pathway
Anti-inflammatory Activity
Application Note: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a common method for measuring nitric oxide (NO) production by cells. In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to increased NO production. This assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically. This assay is used to screen for compounds that can inhibit NO production, indicating potential anti-inflammatory activity.
Experimental Protocol: Griess Assay
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction:
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition: % NO Inhibition = [(NO concentration in LPS-treated cells - NO concentration in treated cells) / NO concentration in LPS-treated cells] x 100. The IC50 value can be calculated from the dose-response curve.
Data Presentation: Hypothetical NO Inhibition Data
Table 2: Hypothetical Anti-inflammatory Activity of this compound
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition | IC50 (µM) |
| Control | 0 | 1.5 | - | - |
| LPS | 1 µg/mL | 25.0 | 0 | - |
| This compound | 5 | 20.1 | 19.6 | 15.2 |
| 10 | 15.3 | 38.8 | ||
| 25 | 8.7 | 65.2 | ||
| 50 | 4.2 | 83.2 |
Visualization: Experimental Workflow and Potential Signaling Pathway
Antimicrobial Activity
Application Note: Broth Microdilution Assay
The broth microdilution assay is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. This assay is performed in a 96-well plate format, allowing for the testing of multiple concentrations of a compound against different microorganisms simultaneously.
Experimental Protocol: Broth Microdilution Assay
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
-
(Optional) Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is plated on an appropriate agar medium. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.
Data Presentation: Hypothetical MIC Values
Table 3: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 | 128 |
| Escherichia coli | Gram-negative Bacteria | 128 | >256 |
| Candida albicans | Fungus (Yeast) | 32 | 64 |
| Aspergillus niger | Fungus (Mold) | 128 | >256 |
Visualization: Experimental Workflow and Potential Mechanism
Application Notes and Protocols for the Enzymatic Synthesis of (+)-cis-Abienol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-cis-Abienol is a labdane-type diterpenoid of significant interest to the fragrance, pharmaceutical, and biofuel industries. Traditionally sourced from the oleoresin of balsam fir (Abies balsamea), its extraction is often inefficient and subject to environmental variability. The enzymatic synthesis of this compound presents a promising and sustainable alternative. This document provides detailed application notes and protocols for the synthesis of this compound using a bifunctional synthase, primarily focusing on the cis-abienol synthase from Abies balsamea (AbCAS).
Biosynthetic Pathway of this compound
The enzymatic synthesis of this compound is catalyzed by a bifunctional class I/II diterpene synthase (diTPS). The process begins with the universal precursor geranylgeranyl diphosphate (GGPP). In the class II active site of the enzyme, GGPP undergoes a protonation-initiated cyclization to form a labda-13-en-8-yl+ carbocation intermediate. This intermediate is then captured by a water molecule to produce labda-13-en-8-ol diphosphate. Subsequently, in the class I active site, the diphosphate group is cleaved without further cyclization, yielding the final product, this compound.[1][2][3]
Quantitative Data Presentation
The following tables summarize the yields of this compound achieved in various engineered microbial systems.
Table 1: this compound Production in Engineered Escherichia coli
| E. coli Strain Engineering Strategy | Titer (mg/L) | Fermentation Scale | Reference |
| Overexpression of MEP pathway and AbCAS | ~7-fold increase vs native MEP | Shake Flask | [4] |
| Engineered MVA pathway and AbCAS | ~31-fold increase vs native MEP | Shake Flask | [4] |
| Combinatorial expression with SsTPS2 and two-phase cultivation | 634.7 | Fed-batch Bioreactor | [4] |
| Introduction of exogenous MVA pathway | 8.6 | Shake Flask | [5] |
| Chromosomal integration of MVA pathway genes | 9.2 | Shake Flask | [5] |
| High-cell-density fermentation of engineered strain | ~220 | Fed-batch Bioreactor | [5] |
| Optimized isopentenol utilization pathway | 311.8 ± 1.0 | Shake Flask | [6] |
| Optimized fed-batch fermentation of IUP strain | 1375.7 | 1.3 L Bioreactor | [6] |
Table 2: this compound Production in Engineered Saccharomyces cerevisiae
| S. cerevisiae Strain | Titer (mg/L) | Reference |
| AM94 | 12.8 | [3] |
Experimental Protocols
Expression and Purification of Bifunctional cis-Abienol Synthase (AbCAS) in E. coli
This protocol is adapted from methodologies described for the expression and purification of recombinant terpene synthases.[1][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)pLysS or Rosetta(DE3)pLysS)
-
Expression vector containing the AbCAS gene with a His-tag (e.g., pET28b(+))
-
Luria-Bertani (LB) medium
-
Kanamycin and Chloramphenicol
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
Protocol:
-
Transformation: Transform the AbCAS expression vector into a suitable E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at 18-20°C for 16-20 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA agarose with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged AbCAS with Elution Buffer.
-
-
Buffer Exchange: Desalt the purified protein and exchange the buffer to a storage buffer (e.g., 20 mM HEPES, pH 7.2, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
-
Protein Quantification and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme and store at -80°C.
In Vitro Enzyme Assay for cis-Abienol Synthase Activity
This protocol outlines a method to determine the enzymatic activity of purified AbCAS.
Materials:
-
Purified AbCAS enzyme
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT)
-
Geranylgeranyl diphosphate (GGPP) substrate
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
-
Anhydrous sodium sulfate
-
GC-MS for product analysis
Protocol:
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing Assay Buffer, a defined concentration of purified AbCAS (e.g., 5-10 µg), and GGPP (e.g., 50 µM final concentration) in a total volume of 500 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of organic solvent (e.g., 500 µL of hexane).
-
Extraction: Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.
-
Product Collection: Carefully collect the upper organic phase.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: Analyze the extracted products by GC-MS to identify and quantify the this compound produced.
Fed-Batch Fermentation for this compound Production in E. coli
This protocol provides a general framework for high-density fed-batch fermentation of engineered E. coli for enhanced this compound production. Specific parameters will need to be optimized for the particular strain and bioreactor setup.
Materials:
-
Engineered E. coli strain for this compound production
-
Seed culture medium (e.g., LB medium)
-
Batch fermentation medium (defined mineral medium with glucose)
-
Feeding medium (concentrated glucose and nutrient solution)
-
Bioreactor with pH, temperature, and dissolved oxygen (DO) control
-
Inducer (e.g., IPTG)
-
Antibiotics
Protocol:
-
Seed Culture: Prepare a seed culture by growing the engineered E. coli strain in a suitable medium overnight.
-
Bioreactor Inoculation: Inoculate the bioreactor containing the batch medium with the seed culture to an initial OD600 of approximately 0.1.
-
Batch Phase: Grow the culture in batch mode at 37°C, maintaining the pH at a setpoint (e.g., 7.0) with the addition of a base (e.g., NH4OH). The DO should be maintained above a certain level (e.g., 30%) by controlling the agitation and aeration rate.
-
Fed-Batch Phase: Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution. The feeding rate should be controlled to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts like acetate.
-
Induction: When the cell density reaches a desired level (e.g., OD600 of 50-100), lower the temperature to 30°C and add the inducer (e.g., IPTG) to initiate the production of AbCAS and the synthesis of this compound.
-
Production Phase: Continue the fed-batch fermentation for a set period (e.g., 48-72 hours), maintaining the control parameters.
-
Harvest and Extraction: Harvest the culture and extract the this compound from the cells and/or the culture medium using an appropriate organic solvent.
GC-MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5ms)
-
Helium carrier gas
-
Sample extract containing this compound in a volatile organic solvent
-
This compound standard (if available for quantification)
Protocol:
-
Sample Preparation: Ensure the sample is dissolved in a volatile solvent compatible with GC-MS analysis (e.g., hexane or ethyl acetate). If necessary, dilute the sample to an appropriate concentration.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
GC Separation: Use a suitable temperature program to separate the components of the sample. An example program could be:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/minute to 300°C
-
Hold at 300°C for 5 minutes
-
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Compare with a standard if available. The mass spectrum of this compound will show characteristic fragmentation patterns.
Conclusion
The enzymatic synthesis of this compound using bifunctional synthases like AbCAS offers a robust and scalable platform for the production of this valuable diterpenoid. By leveraging metabolically engineered microbial hosts and optimized fermentation strategies, it is possible to achieve high titers of this compound, paving the way for its broader application in various industries. The protocols and data presented here provide a comprehensive resource for researchers and professionals in this field.
References
- 1. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Characterization and heterologous expression of cis-abienol synthase from balsam fir (Abies balsamea) towards high-end fragrance components - UBC Library Open Collections [open.library.ubc.ca]
- 4. bionet.com [bionet.com]
- 5. Protein Expression and Purification [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fed-Batch Fermentation of (+)-cis-Abienol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production of (+)-cis-Abienol via fed-batch fermentation using engineered Escherichia coli. The information is compiled from recent research to offer a comprehensive guide for process development and scale-up.
Introduction
This compound is a labdane-type diterpenoid naturally found in plants like balsam fir (Abies balsamea) and tobacco.[1] It serves as a key precursor for the semi-synthesis of Ambrox®, a valuable substitute for ambergris in the fragrance industry.[1][2][3] Microbial fermentation using metabolically engineered E. coli presents a sustainable and scalable alternative to chemical synthesis or extraction from natural sources.[4][5] Fed-batch fermentation is a widely used strategy to achieve high cell densities and, consequently, high product titers by carefully controlling the substrate feed to avoid the accumulation of inhibitory byproducts.[6][7][8]
Metabolic Engineering Strategies for this compound Production
The biosynthesis of this compound in E. coli relies on the heterologous expression of genes encoding for diterpene synthases and the enhancement of precursor supply. The key precursors are isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Three primary pathways can be engineered to increase the pool of these precursors:
-
Methylerythritol 4-Phosphate (MEP) Pathway: The native pathway in E. coli.
-
Mevalonate (MVA) Pathway: An exogenous pathway from yeast or other organisms that can significantly boost precursor supply.[1][2][9]
-
Isopentenol Utilization Pathway (IUP): An alternative synthetic pathway that can convert isopentenols into IPP and DMAPP.[3]
Production of this compound is typically achieved by introducing a bifunctional cis-abienol synthase (CAS) from a plant source, such as Abies balsamea (AbCAS).[10][9] This enzyme catalyzes the conversion of geranylgeranyl diphosphate (GGPP) to this compound.
Quantitative Data Summary
The following tables summarize the reported titers and yields of this compound from various studies employing fed-batch fermentation.
Table 1: this compound Production in Fed-Batch Fermentation
| Strain Engineering Strategy | Host Strain | Bioreactor Volume | Final Titer (mg/L) | Reference |
| MEP & MVA Pathway Engineering | E. coli | 5 L | ~220 | [1][2] |
| MVA Pathway & Diterpene Synthase Optimization | E. coli | - | 634.7 | [9] |
| Isopentenol Utilization Pathway (IUP) | E. coli | 1.3 L | 1375.7 | [3] |
Table 2: Comparison of Production in Shake Flask vs. Fed-Batch Fermentor
| Strain Engineering Strategy | Shake Flask Titer (mg/L) | Fed-Batch Titer (mg/L) | Fold Increase | Reference |
| MVA Pathway Engineering | 9.2 | ~220 | ~24 | [2] |
| Isopentenol Utilization Pathway (IUP) | 311.8 | 1375.7 | ~4.4 | [3] |
Detailed Experimental Protocols
This section provides a generalized protocol for the fed-batch fermentation of this compound in engineered E. coli. This protocol is a composite based on common high-density fermentation practices and specific details from the cited literature.
Inoculum Preparation
-
Primary Culture: Inoculate a single colony of the engineered E. coli strain from a fresh agar plate into a 100 mL flask containing 10-20 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotics.
-
Incubation: Incubate the flask at 37°C in a shaking incubator at 200-250 rpm for 8-12 hours.
-
Secondary Culture: Transfer the primary culture to a 1 L flask containing 200 mL of chemically defined medium (see Media Composition below) to an initial OD₆₀₀ of 0.1.[11]
-
Incubation: Incubate the secondary culture at 37°C and 200-250 rpm until the OD₆₀₀ reaches 6-8.[12] This culture will serve as the inoculum for the bioreactor.
Media Composition
a) Batch Medium (Chemically Defined) This medium is used for the initial batch phase in the fermentor.
| Component | Concentration |
| Glucose | 20 g/L |
| KH₂PO₄ | 13.3 g/L |
| (NH₄)₂HPO₄ | 4 g/L |
| Citric Acid | 1.7 g/L |
| MgSO₄·7H₂O | 1.2 g/L |
| Trace Metal Solution | 10 mL/L |
| Thiamine | 4.5 mg/L |
| Antibiotics | As required |
Trace Metal Solution (100x Stock): 5 g/L FeSO₄·7H₂O, 2.25 g/L ZnSO₄·7H₂O, 1 g/L CuSO₄·5H₂O, 0.5 g/L MnSO₄·5H₂O, 0.23 g/L Na₂B₄O₇·10H₂O, 2 g/L CaCl₂·2H₂O, 0.1 g/L (NH₄)₆Mo₇O₂₄. Prepare in 1 M HCl.
b) Feed Medium
| Component | Concentration |
| Glucose | 600 g/L |
| MgSO₄·7H₂O | 20 g/L |
| Trace Metal Solution | 10 mL/L |
Fed-Batch Fermentation Protocol
-
Bioreactor Preparation: Prepare a 5 L bioreactor with an initial working volume of 3 L of batch medium.[1] Calibrate pH and dissolved oxygen (DO) probes according to the manufacturer's instructions. Sterilize the bioreactor by autoclaving.
-
Inoculation: Aseptically inoculate the bioreactor with the secondary culture to achieve a starting OD₆₀₀ of approximately 0.2-0.3.
-
Batch Phase: Maintain the following parameters:
-
Temperature: 37°C
-
pH: 6.8-7.0, controlled by automated addition of 20-25% NH₄OH or 2M H₂SO₄.[11]
-
Dissolved Oxygen (DO): Maintained at >20% saturation.[11] Control is achieved through a cascade of agitation (e.g., 400-1000 rpm) and aeration with filtered air. Oxygen enrichment can be used if necessary.[11]
-
-
Fed-Batch Phase Initiation: The batch phase proceeds until the initial glucose is depleted, which is typically indicated by a sharp increase in the DO signal.
-
Feeding Strategy: Begin the addition of the concentrated feed medium. An exponential feeding strategy is often employed to maintain a constant specific growth rate (e.g., µ = 0.15 h⁻¹), which helps prevent the formation of inhibitory byproducts like acetate.[11] The feed rate (F) can be calculated using the following equation:
F(t) = (µ_set / Y_X/S) * X₀V₀ * e^(µ_set*t) / S_f
Where:
-
µ_set = target specific growth rate
-
Y_X/S = biomass yield on substrate (g/g)
-
X₀ = biomass concentration at the start of feeding (g/L)
-
V₀ = volume at the start of feeding (L)
-
t = time since feeding started (h)
-
S_f = substrate concentration in the feed (g/L)
-
-
Induction: When the cell density (OD₆₀₀) reaches a desired level (e.g., 30-50), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[3] After induction, the temperature is often lowered to 25-30°C to improve protein folding and product stability.
-
Two-Phase Cultivation (Optional): To alleviate product toxicity and facilitate recovery, an organic solvent like dodecane or isopropyl myristate can be added to the culture medium (e.g., 10% v/v) to form a second phase where the hydrophobic this compound can accumulate.[9]
-
Harvesting: Continue the fermentation for 48-72 hours post-induction. Harvest the cells and the organic phase (if used) for product extraction and analysis.
Analytical Protocol: Quantification of this compound
-
Sample Preparation:
-
Take a known volume of the fermentation broth (or the organic layer if used).
-
Perform a liquid-liquid extraction using an equal volume of a water-immiscible organic solvent such as ethyl acetate or hexane.
-
Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.
-
Carefully collect the organic phase containing the this compound.
-
Dry the organic phase over anhydrous sodium sulfate and filter or centrifuge to remove any solids.
-
The sample may need to be concentrated or diluted to fall within the calibration range of the analytical instrument.
-
-
Quantification by GC-MS:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is suitable.
-
Injection: 1 µL of the prepared sample is injected in splitless mode.
-
Oven Program:
-
Initial temperature: 80-100°C, hold for 2 minutes.
-
Ramp: Increase to 280-300°C at a rate of 10-20°C/min.
-
Hold: Maintain the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate in full scan mode to identify the this compound peak by its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.
-
Quantification: Create a standard curve using pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Conclusion
The fed-batch fermentation of engineered E. coli is a highly effective method for producing this compound. By optimizing the metabolic pathway, fermentation conditions, and feeding strategy, it is possible to achieve high titers exceeding 1 g/L.[3] The protocols and data presented here provide a solid foundation for researchers to develop and optimize their own this compound production processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emsl.pnnl.gov [emsl.pnnl.gov]
- 5. Metabolic Engineering of Escherichia coli for Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eppendorf.com [eppendorf.com]
- 8. msclab.wordpress.com [msclab.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com [sartorius.com]
- 12. eppendorf.com [eppendorf.com]
Troubleshooting & Optimization
Technical Support Center: Microbial Synthesis of (+)-cis-Abienol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial synthesis of (+)-cis-Abienol. Our goal is to help you improve the yield and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for this compound production?
A1: The most commonly used microbial hosts for producing this compound and other terpenoids are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae.[1] Both organisms are well-characterized, have a wide range of genetic tools available for metabolic engineering, and are capable of producing the necessary precursors for terpenoid synthesis.
Q2: What are the main metabolic pathways that supply precursors for this compound synthesis?
A2: There are two primary pathways for the biosynthesis of the universal terpenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1] Most eukaryotes, including yeast, utilize the MVA pathway, while most bacteria, including E. coli, use the MEP pathway.[1]
Q3: My this compound production is low. What are the general strategies to increase the yield?
A3: Low yield is a common issue in microbial terpenoid production. Key strategies to enhance production include:
-
Metabolic Engineering: Modifying the host's metabolic pathways to increase the supply of precursors and redirect carbon flux towards this compound.[2][3][4]
-
Enzyme Engineering: Improving the activity and selectivity of the enzymes involved in the biosynthetic pathway.[3]
-
Fermentation Optimization: Fine-tuning fermentation conditions such as temperature, pH, medium composition, and feeding strategies.
-
Overcoming Product Toxicity: Implementing strategies to mitigate the toxic effects of this compound on the host cells.[5]
Q4: How can I confirm if product toxicity is limiting my this compound yield?
A4: A significant drop in cell viability that coincides with the production of this compound is a strong indicator of toxicity.[5] You can perform a Minimum Inhibitory Concentration (MIC) assay to determine the concentration at which this compound inhibits the growth of your microbial host. A low MIC value suggests high toxicity.[5]
Troubleshooting Guides
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Precursor Supply | 1. Overexpress key enzymes in the MVA or MEP pathway: In S. cerevisiae, upregulating the MVA pathway is a common strategy.[3] A key rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGp).[3][6] In E. coli, overexpressing enzymes like DXP synthase (dxs) and isopentenyl diphosphate isomerase (idi) in the MEP pathway can increase precursor levels.[1] 2. Introduce a heterologous MVA pathway into E. coli: Studies have shown that introducing an exogenous MVA pathway can significantly enhance diterpene production.[7][8] |
| Suboptimal Enzyme Activity | 1. Screen for more efficient diterpene synthases: The choice of cis-abienol synthase can significantly impact yield. Testing synthases from different organisms can identify a more effective enzyme.[9] 2. Codon optimization: Ensure the codons of your heterologous genes are optimized for expression in your chosen host. |
| Competing Metabolic Pathways | 1. Downregulate competing pathways: In S. cerevisiae, the gene ERG9 directs the precursor farnesyl pyrophosphate (FPP) towards sterol biosynthesis. Weakening the expression of ERG9 can redirect FPP to your desired product.[10][11] |
Issue 2: Decreased Cell Growth and Viability After Induction
| Possible Cause | Troubleshooting Steps |
| Product Toxicity | 1. Implement a two-phase fermentation system: Introduce an immiscible organic solvent (e.g., dodecane, isopropyl myristate) into the culture medium.[9] The hydrophobic this compound will partition into the organic phase, reducing its concentration in the aqueous phase and mitigating toxicity to the cells.[5] 2. Subcellular compartmentalization: Engineer the biosynthetic pathway to be localized within a specific organelle, like the mitochondria or peroxisomes in yeast.[2][5] This can sequester the toxic product and its intermediates. 3. Use of transporter pumps: Overexpressing efflux pumps can help to export the product out of the cell, reducing intracellular accumulation.[10][11] |
| Metabolic Burden | 1. Optimize inducer concentration: High levels of inducers (e.g., IPTG) can lead to excessive protein expression, placing a significant metabolic load on the cells. Titrate the inducer concentration to find a balance between protein expression and cell health. 2. Use of weaker promoters: Employ promoters with lower expression strength to reduce the metabolic burden from the heterologous pathway. |
Quantitative Data on Yield Improvement
The following tables summarize the improvements in this compound and other terpenoid titers achieved through various metabolic engineering and process optimization strategies.
Table 1: Improvement of cis-Abienol Titer in E. coli
| Strain/Condition | Modification | Titer (mg/L) | Fold Increase | Reference |
| Initial Strain | Co-expression of synthases | ~0.3 | - | [7] |
| MVA Pathway Introduction | Introduction of exogenous MVA pathway | 8.6 | ~28.7 | [7][8] |
| Chromosomal Integration | Chromosomal integration of lower MVA pathway genes | 9.2 | ~30.7 | [7][8] |
| Fed-batch Fermentation | High-cell-density fed-batch fermentation | ~220 | ~733 | [7][8] |
| Isopentenol Utilization Pathway (IUP) | Expression of IUP and phosphatase deletion | 311.8 | ~1039 | [12] |
| Optimized Fed-batch with IUP | Further optimization of fed-batch process | 1375.7 | ~4585 | [12] |
| Two-phase Cultivation | Use of isopropyl myristate in a fed-batch bioreactor | 634.7 | ~2115 | [9] |
Table 2: General Terpenoid Yield Improvements in Yeast
| Product | Host | Modification | Titer | Reference |
| Geranyl diphosphate-derived compounds | S. cerevisiae | Peroxisomal compartmentalization of MVA pathway | Up to 125-fold increase | [2] |
| Squalene | S. cerevisiae | Overexpression of INO2 to expand ER membrane | 634 mg/L | [2] |
| α-Farnesene | Y. lipolytica | Engineering MVA pathway and overexpressing ATP-citrate lyase | 25.6 g/L | [6] |
| (-)-α-Bisabolol | S. cerevisiae | Introduction of MrBBS, weakening ERG9, and fusion of ERG20 and MrBBS | 7.02 g/L | [10][11] |
Experimental Protocols
Protocol 1: Two-Phase Fed-Batch Fermentation for this compound Production in E. coli
This protocol is a generalized procedure based on strategies reported to mitigate product toxicity and enhance yield.
1. Inoculum Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate at 37°C with shaking at 200 rpm overnight. c. Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 0.6-0.8.
2. Bioreactor Setup and Batch Phase: a. Prepare the fermentation medium (e.g., a defined mineral medium with glucose as the carbon source) in a sterilized bioreactor. b. Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1. c. Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of a base like ammonia). d. Run the batch phase until the initial carbon source is nearly depleted, as indicated by a sharp increase in dissolved oxygen (DO).
3. Fed-Batch and Production Phase: a. Initiate a feeding strategy with a concentrated glucose solution to maintain a constant low glucose level, preventing the formation of inhibitory byproducts like acetate. b. When the culture reaches a high cell density (e.g., OD600 of 20-30), lower the temperature to 30°C and induce protein expression with an appropriate concentration of IPTG. c. Simultaneously, add a sterile, immiscible organic solvent (e.g., 20% v/v of isopropyl myristate) to the bioreactor to create a second phase for in-situ product extraction. d. Continue the fed-batch fermentation for 48-72 hours, monitoring cell growth and product formation.
4. Sample Analysis: a. Periodically take samples from the bioreactor. b. Separate the aqueous and organic phases by centrifugation. c. Extract the this compound from both phases using a suitable solvent (e.g., ethyl acetate). d. Analyze the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Caption: Simplified Mevalonate (MVA) pathway for this compound synthesis in yeast.
Caption: Troubleshooting workflow for improving this compound production.
References
- 1. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
- 3. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Engineering Saccharomyces cerevisiae for enhanced (-)-α-bisabolol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering Saccharomyces cerevisiae for enhanced (–)-α-bisabolol production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic (+)-cis-Abienol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic (+)-cis-Abienol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic this compound?
A1: The main difficulties arise from the presence of closely related impurities that have very similar physicochemical properties to the target molecule. These include:
-
Diastereomers: The synthesis can often lead to the formation of the (+)-trans-Abienol isomer, which can be difficult to separate from the desired cis-isomer due to their similar polarities.
-
Structural Isomers: Side reactions during synthesis can cause migration of the double bond in the side chain, resulting in various iso-abienol impurities.
-
Byproducts with Similar Polarity: Incomplete reactions or side reactions can produce byproducts, such as oxidation or dehydration products, that have polarities close to this compound, leading to co-elution in chromatographic methods.
-
Amorphous Nature: this compound can sometimes be difficult to crystallize, often forming an oil or a waxy solid, which makes purification by recrystallization challenging.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: Both normal-phase and reversed-phase chromatography can be effective, depending on the specific impurities present.
-
Silica Gel Column Chromatography: This is the most common initial purification method for labdane diterpenes.[1] A non-polar mobile phase with a small amount of a more polar solvent is typically used.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution for separating challenging isomeric impurities.[2] Both normal-phase (using silica or diol columns) and reversed-phase (using C18 or C8 columns) can be employed.[3]
Q3: What analytical methods are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and quantifying the purity of the final product. The sample may need to be derivatized (e.g., silylation) to improve volatility and peak shape.[4]
-
High-Performance Liquid Chromatography (HPLC) with UV or MS detection: HPLC is excellent for separating non-volatile impurities and isomers.[5] An MS detector can help in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the purified this compound and for identifying and quantifying impurities, especially isomers.
Troubleshooting Guides
Chromatography Issues
Q: My this compound peak is tailing in my chromatogram. What could be the cause and how can I fix it?
A: Peak tailing can be caused by several factors. Here's how to troubleshoot:
-
Cause: Interaction with active sites on the silica gel.
-
Solution: Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the mobile phase to block these active sites.
-
-
Cause: Column overload.
-
Solution: Reduce the amount of sample loaded onto the column.[6]
-
-
Cause: Blocked column frit.
-
Solution: Reverse the column and flush with a strong solvent to dislodge any particulates.[7]
-
-
Cause: Inappropriate mobile phase.
-
Solution: Ensure your sample is fully dissolved in the mobile phase. If not, this mismatch can cause poor peak shape.
-
Q: I'm having trouble separating this compound from its trans isomer. What can I do?
A: Separating diastereomers requires optimizing your chromatographic conditions for high resolution.
-
Solution 1: Gradient Elution: Use a shallow gradient with a weak mobile phase to improve the separation between the two isomers.
-
Solution 2: Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. For HPLC, a phenyl or a diol column might offer different selectivity.
-
Solution 3: Change in Mobile Phase Composition: Systematically vary the solvents in your mobile phase. For normal-phase chromatography, try different combinations of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, isopropanol, dichloromethane) solvents.
Crystallization Issues
Q: My purified this compound is an oil and won't crystallize. How can I induce crystallization?
A: Oiling out is a common problem with non-polar, flexible molecules. Here are some techniques to try:
-
Solution 1: Solvent Selection: The choice of solvent is critical. Use a solvent in which this compound is soluble when hot but poorly soluble when cold. Non-polar solvents like hexane or heptane, or mixtures with a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether, are good starting points.[8]
-
Solution 2: Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Follow this by slow cooling in a refrigerator.
-
Solution 3: Seeding: If you have a few crystals of pure this compound, add a single, small crystal to the cooled, supersaturated solution to initiate crystal growth.
-
Solution 4: Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for Synthetic this compound.
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Advantages | Key Disadvantages |
| Silica Gel Column Chromatography | 90-95% | 70-85% | High capacity, low cost. | Lower resolution for isomers. |
| Preparative HPLC (Normal Phase) | >98% | 60-75% | High resolution for isomers. | Lower capacity, higher cost. |
| Preparative HPLC (Reversed Phase) | >98% | 55-70% | Good for separating polar impurities. | May require solvent exchange for final product. |
| Crystallization | >99% (after chromatography) | 80-95% | High purity final product, removes amorphous impurities. | Can be challenging to initiate, may have lower initial recovery. |
Note: The values presented are typical for the purification of labdane diterpenes and may vary depending on the crude sample's purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[9]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar mobile phase (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) in small increments (e.g., from 1% to 10% ethyl acetate in hexane).
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Preparative HPLC
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system first to determine the optimal mobile phase and gradient conditions.
-
A typical normal-phase system would use a mobile phase of hexane and isopropanol on a silica or diol column.
-
A typical reversed-phase system would use a mobile phase of acetonitrile and water on a C18 column.
-
-
Scale-Up to Preparative Scale:
-
Use a preparative HPLC column with the same stationary phase as the analytical column.
-
Adjust the flow rate and gradient time according to the dimensions of the preparative column.
-
Dissolve the partially purified this compound in the mobile phase.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the this compound peak.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified this compound in a candidate solvent (e.g., hexane, heptane, or a mixture like hexane:ethyl acetate 98:2) with gentle heating.
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
-
Recrystallization:
-
Dissolve the bulk of the this compound in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in a refrigerator or ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 3. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support Center: Degradation of (+)-cis-Abienol Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of (+)-cis-Abienol in acidic environments. The information is intended to assist researchers in understanding the expected products, designing experiments, and troubleshooting common issues encountered during the acid-catalyzed treatment of this labdane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound under acidic conditions?
Under acidic conditions, this compound primarily undergoes an intramolecular cyclization reaction. The major degradation product is typically sclareolide , a valuable bicyclic lactone used in the fragrance industry. Other potential, often minor, products can include isomers of sclareolide and other rearranged labdane structures. The specific product distribution is highly dependent on the reaction conditions.
Q2: What is the general mechanism for the acid-catalyzed degradation of this compound?
The degradation proceeds via an acid-catalyzed intramolecular cyclization. The acidic environment facilitates the protonation of the tertiary alcohol on the side chain of this compound, leading to the formation of a carbocation. This is followed by the nucleophilic attack of the endocyclic double bond onto the carbocation, initiating a cascade of bond formations and rearrangements that ultimately result in the formation of the stable lactone ring of sclareolide.
Q3: What factors influence the yield and selectivity of sclareolide formation?
Several factors can significantly impact the outcome of the reaction:
-
Acid Type and Concentration: The strength and concentration of the acid catalyst are critical. Stronger acids can promote faster reaction rates but may also lead to unwanted side reactions and byproducts.
-
Temperature: Higher temperatures generally increase the reaction rate but can also decrease the selectivity for sclareolide.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization. However, prolonged exposure to acidic conditions can lead to the degradation of the desired product.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction pathway.
Q4: How can I monitor the progress of the degradation reaction?
The progress of the reaction can be monitored by periodically taking aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of new products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the consumption of this compound and the formation of degradation products.
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, particularly for less volatile products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of this compound | 1. Insufficient acid concentration or activity.2. Reaction temperature is too low.3. Short reaction time. | 1. Increase the concentration of the acid catalyst or use a stronger acid.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress using TLC or GC-MS. |
| Formation of multiple, unidentified products | 1. Reaction temperature is too high.2. Acid concentration is too high.3. Prolonged reaction time leading to product degradation. | 1. Lower the reaction temperature.2. Reduce the concentration of the acid catalyst.3. Optimize the reaction time by monitoring product formation and stopping the reaction once the desired conversion is reached. |
| Low yield of sclareolide | 1. Sub-optimal reaction conditions (acid, temperature, time).2. Inefficient work-up and purification procedure. | 1. Systematically optimize the reaction conditions using a design of experiments (DoE) approach.2. Ensure proper quenching of the acid, complete extraction of the product, and use an appropriate purification method (e.g., column chromatography, crystallization). |
| Difficulty in separating sclareolide from byproducts | 1. Similar polarity of the products. | 1. Employ high-resolution chromatographic techniques (e.g., flash chromatography with a shallow solvent gradient, preparative HPLC).2. Consider crystallization as a purification method. |
Data Presentation
Table 1: Hypothetical Product Distribution in the Acid-Catalyzed Degradation of this compound under Various Conditions
| Entry | Acid Catalyst | Concentration (M) | Temperature (°C) | Time (h) | This compound Conversion (%) | Sclareolide Yield (%) | Other Products (%) |
| 1 | H₂SO₄ | 0.1 | 25 | 24 | 60 | 45 | 15 |
| 2 | H₂SO₄ | 0.5 | 25 | 24 | 95 | 70 | 25 |
| 3 | H₂SO₄ | 0.5 | 50 | 12 | >99 | 65 | 35 |
| 4 | p-TsOH | 0.2 | 80 | 8 | 90 | 75 | 15 |
| 5 | Formic Acid | - | 100 | 6 | >99 | 50 | 50 |
Note: This table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
General Protocol for Acid-Catalyzed Degradation of this compound
This protocol provides a general framework. Researchers should optimize the specific parameters based on their experimental goals.
-
Reaction Setup:
-
Dissolve this compound in an appropriate organic solvent (e.g., dichloromethane, toluene, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Place the flask in a temperature-controlled bath.
-
-
Initiation of Reaction:
-
Add the desired acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or formic acid) to the solution. The molar ratio of the catalyst to the substrate should be carefully chosen and optimized.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or by taking aliquots for GC-MS analysis at regular intervals.
-
-
Work-up:
-
Once the desired conversion is achieved, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral.
-
Extract the organic products with a suitable solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified products using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry to confirm their identity and purity.
-
Protocol for GC-MS Analysis
-
Sample Preparation:
-
Dilute the reaction aliquots or the final product mixture in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.
-
If necessary, derivatize the samples (e.g., silylation) to improve the volatility and chromatographic behavior of the analytes.
-
-
GC-MS Conditions (Example):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Mandatory Visualizations
Technical Support Center: Enzymatic Synthesis of (+)-cis-Abienol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the enzymatic synthesis of (+)-cis-Abienol. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges, particularly low product yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, offering potential causes and actionable solutions based on published research.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Insufficient precursor (GGPP) supply: The native metabolic pathways of the host organism (e.g., E. coli, S. cerevisiae) may not produce enough geranylgeranyl diphosphate (GGPP). | Enhance the precursor supply: - Engineer the Mevalonate (MVA) Pathway: Introduce and optimize an exogenous MVA pathway. This has been shown to improve cis-abienol yield by approximately 31-fold compared to relying on the native MEP pathway in E. coli.[1][2][3] - Engineer the Methylerythritol Phosphate (MEP) Pathway: Overexpression of key enzymes in the MEP pathway can also increase precursor availability.[1][2][3] - Introduce the Isopentenol Utilization Pathway (IUP): This synthetic pathway can significantly boost the supply of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of GGPP.[4] |
| Low catalytic activity of cis-Abienol Synthase (CAS): The specific activity of the chosen diterpene synthase may be a rate-limiting step.[5][6] | Screen and select optimal enzymes: - Test different cis-Abienol Synthases: Synthases from different organisms can have varying activities. For instance, a combination of bifunctional class I/II cis-abienol synthase from Abies balsamea (AbCAS) and class II abienol synthase from Salvia sclarea (SsTPS2) has proven effective.[1][2][3] - Consider protein engineering: Future research may lead to mutant enzymes with improved catalytic activity.[6] | |
| Suboptimal expression of pathway enzymes: The relative expression levels of the enzymes in the biosynthetic pathway can create metabolic imbalances. | Balance enzyme expression: - Optimize gene order in operons: The arrangement of genes can affect their expression levels and subsequently the product yield.[5] - Use promoters of varying strengths: Employing different promoters to control the expression of each pathway gene can help in balancing the metabolic flux. | |
| Product Yield Decreases with Scale-Up | Toxicity of cis-Abienol to the host organism: High concentrations of the product may inhibit cell growth and productivity. | Implement strategies to mitigate toxicity: - Two-phase cultivation: Using a solvent overlay, such as isopropyl myristate, can extract the cis-abienol from the aqueous phase, reducing its concentration and potential toxicity to the cells. This has been shown to significantly increase final titers.[1][2][3] - Fed-batch fermentation: A fed-batch strategy can help maintain optimal substrate and product concentrations, leading to higher cell densities and product yields.[4][5][6][7] |
| Substrate inhibition: High concentrations of substrates in the culture medium can sometimes be inhibitory to the enzymes or the host cells. | Optimize substrate feeding: - Fed-batch substrate addition: Instead of adding all substrates at the beginning, a fed-batch approach allows for controlled release, preventing the accumulation of inhibitory concentrations.[8] | |
| Inconsistent Batch-to-Batch Yields | Instability of plasmids: If the biosynthetic pathway genes are expressed from plasmids, these can be unstable, leading to variable expression levels. | Improve genetic stability: - Chromosomal integration: Integrating the genes of the MVA pathway or other key enzymes into the host chromosome can lead to more stable and reproducible production strains.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common bottleneck in the enzymatic synthesis of this compound?
A1: The most frequently cited bottleneck is the insufficient supply of the precursor molecule, geranylgeranyl diphosphate (GGPP), within the microbial host.[9][10] Both the native MEP and MVA pathways often do not produce enough GGPP to support high-level production of diterpenoids like this compound.
Q2: Which host organism is better for this compound production, E. coli or S. cerevisiae?
A2: Both E. coli and S. cerevisiae have been successfully engineered for this compound production. E. coli has been engineered to produce high titers, with some studies reporting yields up to 1375.7 mg/L in a bioreactor.[4] S. cerevisiae is also a promising host, and engineering its farnesyl diphosphate synthase (Erg20p) to produce GGPP has shown significant improvements in diterpene yields.[9][10] The choice of host may depend on the specific metabolic engineering strategies employed and the fermentation infrastructure available.
Q3: How can I increase the supply of GGPP in my production host?
A3: Several strategies can be employed to increase the intracellular pool of GGPP:
-
Overexpression of the MVA or MEP pathway genes: This is a common approach to boost the production of the isoprenoid precursors IPP and DMAPP.[1][2][3][7]
-
Introduction of a heterologous Isopentenol Utilization Pathway (IUP): This pathway can bypass the native regulatory mechanisms of the MEP and MVA pathways, leading to a significant increase in the IPP and DMAPP supply.[4]
-
Engineering of Prenyltransferases: In yeast, engineering the farnesyl diphosphate synthase (Erg20p) to favor the production of GGPP over farnesyl diphosphate (FPP) has been shown to be an effective strategy.[9][10]
Q4: Are there specific enzymes that are recommended for the synthesis of this compound?
A4: The bifunctional class I/II cis-abienol synthase from Abies balsamea (AbCAS) is a key enzyme for this synthesis.[1][11] Combining AbCAS with other synthases, such as the class II abienol synthase from Salvia sclarea (SsTPS2), has been shown to be an effective strategy in E. coli.[1][2][3]
Q5: Does this compound exhibit toxicity to the microbial host?
A5: While some terpenes can be toxic to microbial hosts, studies have shown that E. coli can tolerate this compound concentrations up to 2 g/L in the growth medium without significant impairment of growth.[5] However, at very high production levels, product toxicity could become a limiting factor, making strategies like two-phase cultivation beneficial.[1][2][3]
Quantitative Data Summary
The following tables summarize the yields of this compound achieved through various metabolic engineering strategies in E. coli.
Table 1: Comparison of Metabolic Pathways for this compound Production in E. coli
| Metabolic Pathway Engineered | Host | Cultivation Method | Highest Titer (mg/L) | Reference |
| Co-expression of synthases with native MEP pathway | E. coli | Shake Flask | ~0.3 | [7] |
| Engineered MEP Pathway | E. coli | Not Specified | ~7-fold increase vs native | [1][2][3] |
| Exogenous MVA Pathway | E. coli | Shake Flask | 8.6 - 9.2 | [7] |
| Engineered MVA Pathway | E. coli | Not Specified | ~31-fold increase vs native | [1][2][3] |
| Isopentenol Utilization Pathway (IUP) | E. coli | Shake Flask | 311.8 | [4] |
| Isopentenol Utilization Pathway (IUP) | E. coli | Fed-batch Bioreactor | 1375.7 | [4] |
Table 2: Impact of Cultivation and Engineering Strategies on this compound Titer in E. coli
| Strategy | Details | Host | Highest Titer (mg/L) | Reference |
| High-cell-density fermentation | Fed-batch culture | E. coli | ~220 | [7] |
| Two-phase cultivation | Isopropyl myristate as solvent | E. coli | 634.7 | [1][2][3] |
| Phosphatase knockout | Deletion of endogenous phosphatases | E. coli | 40% increase in titer | [4] |
| Chromosomal integration | Integration of lower MVA pathway genes | E. coli | 9.2 | [5] |
Visualizations
Diagram 1: Simplified Biosynthetic Pathway to this compound
Caption: Overview of metabolic pathways for this compound synthesis.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: A step-by-step guide to troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combinatorial Engineering of Mevalonate Pathway and Diterpenoid Synthases in Escherichia coli for cis-Abienol Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient diterpene production in yeast by engineering Erg20p into a geranylgeranyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (+)-cis-Abienol Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of (+)-cis-Abienol using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Question 1: I am seeing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?
Answer:
Peak tailing or fronting for this compound can be caused by several factors related to the column, mobile phase, or sample preparation.
-
Column Issues:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of this compound, causing peak tailing. Using a base-deactivated or end-capped column (e.g., C18) can minimize these interactions.[1]
-
Column Contamination: Accumulation of contaminants from the sample or mobile phase on the column can lead to poor peak shape.[2] Regularly flushing the column with a strong solvent is recommended.
-
Column Void: A void at the column inlet can cause peak distortion.[2] This may require replacing the column.
-
-
Mobile Phase Issues:
-
Incorrect pH: While less critical for non-ionizable compounds like this compound, the mobile phase pH can affect the silica stationary phase. Operating within the recommended pH range for the column is crucial.[3]
-
Inadequate Buffering: If using a buffer, ensure it is at the correct concentration and pH to maintain consistent ionization of any potential interfering compounds.[3]
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[4] Try diluting the sample.
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting logic for poor peak shape.
Question 2: My this compound peak is not well-resolved from other components in my sample. How can I improve the resolution?
Answer:
Improving resolution involves optimizing the selectivity, efficiency, or retention of your HPLC method.
-
Mobile Phase Composition:
-
Adjusting Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of this compound, potentially improving its separation from less retained impurities.[3][5]
-
Changing Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3]
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program (gradually increasing the organic solvent concentration) can help to separate compounds with a wider range of polarities.[6]
-
-
Stationary Phase:
-
Different C18 Phases: Not all C18 columns are the same. Trying a C18 column from a different manufacturer can provide different selectivity.[1]
-
Alternative Stationary Phases: If C18 is not effective, consider a different stationary phase like C8, phenyl, or cyano, which offer different retention mechanisms.[1]
-
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
Quantitative Data for Method Optimization:
| Parameter | Initial Condition | Optimized Condition | Effect on Resolution |
| Mobile Phase | 80% Methanol / 20% Water | 70% Methanol / 30% Water | Increased retention and resolution |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Improved peak efficiency and resolution |
| Column | Standard C18 | Phenyl-Hexyl | Altered selectivity, improved resolution |
Question 3: I am observing a drifting baseline in my chromatogram. What could be the cause?
Answer:
A drifting baseline can be caused by several factors, often related to the mobile phase or detector.
-
Mobile Phase Issues:
-
Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analysis.
-
Mobile Phase Contamination: Impurities in the mobile phase can slowly elute, causing the baseline to drift.[4] Use HPLC-grade solvents and freshly prepared mobile phases.[7][8]
-
Inconsistent Mobile Phase Composition: If the mobile phase is manually mixed, inconsistencies in the mixture can lead to drift. Using a gradient proportioning valve can help.
-
-
Detector Issues:
-
Detector Lamp Instability: An aging detector lamp can cause baseline drift.[4]
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift. A column oven and temperature-controlled detector can mitigate this.
-
Experimental Workflow for Baseline Troubleshooting:
Caption: Workflow for diagnosing baseline drift.
Detailed Experimental Protocol: HPLC Separation of this compound
This protocol provides a starting point for the reversed-phase HPLC separation of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Deionized water (18.2 MΩ·cm)
-
Sample dissolved in mobile phase or a compatible solvent
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Methanol:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 850 mL of methanol with 150 mL of deionized water. Degas the mobile phase using sonication or vacuum filtration.[8]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Dilute the stock solution to the desired concentration with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample and acquire the chromatogram.
-
Data Processing: Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.
Signaling Pathway (Logical Flow) of HPLC Separation:
Caption: Logical flow of an HPLC system for analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. moravek.com [moravek.com]
- 6. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Enhancing (+)-cis-Abienol Biosynthesis in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the biosynthesis of (+)-cis-Abienol in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the precursor supply for this compound production in E. coli?
A1: The two primary metabolic pathways for producing the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are the native methylerythritol 4-phosphate (MEP) pathway and a heterologously expressed mevalonate (MVA) pathway.[1][2][3] Engineering these pathways is the main strategy to increase precursor supply. This often involves overexpression of key enzymes in the MEP pathway or introducing the entire MVA pathway from organisms like Saccharomyces cerevisiae.[4][5][6]
Q2: Why is the mevalonate (MVA) pathway often preferred over the native MEP pathway for enhancing terpenoid production in E. coli?
A2: The native MEP pathway in E. coli is tightly regulated, which can limit the flux towards isoprenoid precursors.[6][7] Introducing an exogenous MVA pathway can bypass this native regulation, often leading to a more significant increase in the supply of IPP and DMAPP, and consequently, higher yields of terpenoids like this compound.[1][8][9]
Q3: What is the role of geranylgeranyl diphosphate (GGPP) in this compound biosynthesis?
A3: GGPP is the direct C20 precursor for the biosynthesis of diterpenoids, including this compound. It is formed by the condensation of three molecules of IPP and one molecule of DMAPP. Enhancing the pool of GGPP is a critical step for improving the final titer of this compound.
Q4: Can the expression of the MVA pathway be toxic to E. coli?
A4: Yes, overexpression of the MVA pathway can lead to the accumulation of intermediate metabolites, such as HMG-CoA, which can be toxic to E. coli and may inhibit cell growth. Balancing the expression of the pathway enzymes is crucial to avoid this issue.
Troubleshooting Guides
Problem 1: Low or no detectable this compound production after engineering the biosynthetic pathway.
| Possible Cause | Troubleshooting Step |
| Inefficient expression or activity of the diterpene synthase (diTPS) | - Verify the expression of the diTPS (e.g., cis-abienol synthase) via SDS-PAGE and Western blot. - Codon-optimize the diTPS gene for E. coli expression.[6] - Test different diTPS enzymes from various plant sources.[3] |
| Insufficient precursor (GGPP) supply | - Introduce and optimize a heterologous MVA pathway.[8][9] - Overexpress key enzymes of the native MEP pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate isomerase). - Co-express a geranylgeranyl diphosphate synthase (GGPPS) to efficiently convert farnesyl pyrophosphate (FPP) to GGPP. |
| Metabolic imbalance or accumulation of toxic intermediates | - Balance the expression of the upper and lower parts of the MVA pathway.[8][9] For example, use different strength promoters or ribosome binding sites (RBS) for different operons. - Supplement the culture medium with mevalonate to bypass the upper MVA pathway and assess the functionality of the lower pathway.[7] |
| Degradation of this compound | - Implement a two-phase cultivation system using an organic solvent (e.g., dodecane or isopropyl myristate) to extract the product in situ and prevent degradation or feedback inhibition.[3] |
Problem 2: Significant decrease in cell growth after inducing the expression of the biosynthetic pathway.
| Possible Cause | Troubleshooting Step |
| Metabolic burden from high-level expression of heterologous proteins | - Use lower-strength promoters or inducible systems with lower inducer concentrations to reduce the expression levels of pathway enzymes. - Integrate parts of the pathway into the E. coli chromosome to reduce the plasmid-associated metabolic load.[8][9] |
| Accumulation of toxic intermediates (e.g., HMG-CoA from the MVA pathway) | - Modulate the expression of enzymes upstream and downstream of the potentially toxic intermediate. For instance, increase the expression of HMG-CoA reductase to convert HMG-CoA to mevalonate. - Utilize CRISPRi to downregulate competing pathways that might exacerbate the accumulation of toxic intermediates.[10] |
| Depletion of essential metabolites | - Supplement the growth medium with nutrients that might become limiting, such as acetyl-CoA precursors (e.g., acetate) or amino acids. |
Quantitative Data Summary
The following tables summarize the production titers of this compound and related precursors achieved through different metabolic engineering strategies in E. coli.
Table 1: this compound Production in Engineered E. coli
| Engineering Strategy | Host Strain | Titer (mg/L) | Reference |
| Co-expression of diTPSs with native MEP pathway | E. coli | ~0.3 | [8][9] |
| Introduction of an exogenous MVA pathway | E. coli | 8.6 | [8][9] |
| Chromosomal integration of lower MVA pathway genes | E. coli | 9.2 (shake flask) | [8][9] |
| High-cell-density fermentation with engineered MVA pathway | E. coli | ~220 | [8][9] |
| Optimization of MEP and MVA pathways with diTPS screening | E. coli | 634.7 (fed-batch) | [3] |
| Isopentenol Utilization Pathway (IUP) and phosphatase deletion | E. coli BD203 | 311.8 (shake flask) | [11] |
| Fed-batch fermentation with IUP and phosphatase deletion | E. coli BD203 | 1375.7 | [11] |
Signaling Pathways and Experimental Workflows
Caption: Heterologous mevalonate (MVA) pathway for precursor biosynthesis.
References
- 1. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering a mevalonate pathway in Escherichia coli for production of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Engineering a mevalonate pathway in Escherichia coli for production of terpenoids | Semantic Scholar [semanticscholar.org]
- 6. engineering-a-mevalonate-pathway-in-escherichia-coli-for-production-of-terpenoids - Ask this paper | Bohrium [bohrium.com]
- 7. Engineering a mevalonate pathway in Escherichia coli for production of terpenoids - Wiki FKKT [wiki.fkkt.uni-lj.si]
- 8. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
stability issues of (+)-cis-Abienol in different solvents
Technical Support Center: (+)-cis-Abienol Stability
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experiments involving this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of when working with this compound in solution?
A1: this compound, a labdane diterpenoid, may be susceptible to degradation under certain conditions. Potential stability issues include isomerization, oxidation, and hydrolysis, particularly when exposed to acidic or basic conditions, elevated temperatures, or light. The choice of solvent can also significantly influence its stability.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: While specific stability data for this compound in a wide range of solvents is not extensively published, non-polar, aprotic solvents are generally preferred for long-term storage to minimize degradation. Solvents such as hexane, toluene, and isopropyl myristate have been used in extraction and in-situ recovery processes during microbial production. For analytical purposes, solvents like ethanol, methanol, or acetonitrile may be used, but long-term stability in these protic solvents should be monitored. It is crucial to use high-purity, dry solvents.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] These methods allow for the quantification of the parent compound and the detection of potential degradation products over time. A stability-indicating method should be developed and validated to ensure that the analytical procedure can separate the intact drug from its degradation products.[2][3]
Q4: What are the typical signs of this compound degradation?
A4: Degradation of your this compound sample may be indicated by a change in the physical appearance of the solution (e.g., color change), a decrease in the peak area of the parent compound in chromatographic analysis, or the appearance of new peaks corresponding to degradation products.
Troubleshooting Guides
Issue 1: Rapid decrease in this compound concentration in my stock solution.
-
Possible Cause 1: Inappropriate Solvent Choice. Protic or acidic/basic solvents can promote degradation.
-
Troubleshooting Step: If using a protic solvent like methanol or ethanol, consider preparing fresh solutions before use and storing them at low temperatures for short periods. For long-term storage, switch to a non-polar, aprotic solvent like hexane or toluene.
-
-
Possible Cause 2: Presence of Impurities. Impurities in the solvent (e.g., water, peroxides) can accelerate degradation.
-
Troubleshooting Step: Use high-purity, anhydrous solvents from a reputable supplier. If feasible, consider purifying the solvent before use.
-
-
Possible Cause 3: Exposure to Light or High Temperature. this compound may be sensitive to light and heat.
-
Troubleshooting Step: Store stock solutions in amber vials or protect them from light. Store solutions at recommended low temperatures (e.g., -20°C or -80°C).
-
Issue 2: Appearance of unknown peaks in my chromatogram.
-
Possible Cause: Degradation of this compound. The new peaks likely correspond to degradation products.
-
Troubleshooting Step: To identify the degradation pathway, you can perform forced degradation studies.[2][4][5] This involves intentionally subjecting your sample to various stress conditions (acid, base, oxidation, heat, light) to generate and identify the degradation products. This information is crucial for developing a stability-indicating analytical method.[3]
-
Data Presentation: Hypothetical Stability of this compound in Different Solvents
The following table summarizes hypothetical stability data for this compound under different storage conditions. This data is for illustrative purposes to guide experimental design, as comprehensive published stability data is limited.
| Solvent | Storage Temperature (°C) | Duration (Days) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | Degradation (%) | Appearance of Degradation Products (Peak Area %) |
| Hexane | 4 | 30 | 1.00 | 0.98 | 2 | < 1 |
| Toluene | 4 | 30 | 1.00 | 0.97 | 3 | < 1 |
| Ethanol | 4 | 30 | 1.00 | 0.85 | 15 | 12 |
| Methanol | 4 | 30 | 1.00 | 0.82 | 18 | 15 |
| Acetonitrile | 4 | 30 | 1.00 | 0.92 | 8 | 6 |
| Dichloromethane | 4 | 30 | 1.00 | 0.95 | 5 | 3 |
| Water (with 1% DMSO) | 4 | 30 | 1.00 | 0.65 | 35 | 30 |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][5]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Methanol, Acetonitrile, Water (HPLC grade)
-
Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system with a suitable column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
Analyze samples at specified time points.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).
-
Analyze samples at specified time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at specified time points.
-
-
Analysis: Analyze all samples by a validated HPLC or GC-MS method to determine the percentage of degradation and to observe the formation of degradation products.
Visualizations
References
minimizing by-product formation in (+)-cis-Abienol synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of (+)-cis-Abienol, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: this compound can be synthesized through two main routes:
-
Biosynthesis: This involves the use of genetically engineered microorganisms, such as E. coli or Saccharomyces cerevisiae, which have been modified to express the necessary enzymes, like cis-abienol synthase (CAS), to convert a central metabolite, geranylgeranyl diphosphate (GGPP), into this compound.
-
Semi-synthesis from Sclareol: This chemical approach involves the acid-catalyzed dehydration of sclareol, a readily available natural diterpene diol. This method can produce a mixture of labdane diterpenes, including this compound.
Q2: What are the common by-products in the semi-synthesis of this compound from sclareol?
A2: The acid-catalyzed dehydration of sclareol is prone to forming several by-products. The most common include:
-
Manoyl oxide and 13-epi-manoyl oxide: Intramolecular cyclization products.
-
Manool: An isomer of sclareol.
-
Other labdane diols and trienes: Formed through various dehydration and rearrangement pathways.
-
Sclarene: A further dehydrated product.
Q3: How can I monitor the progress of the reaction and the formation of by-products?
A3: Reaction progress and by-product formation can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) for qualitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for quantitative analysis.
Q4: What are the key safety precautions to take during the semi-synthesis of this compound?
A4: When working with acid catalysts and organic solvents, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that all glassware is properly secured and that heating is controlled to prevent uncontrolled reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound and High Yield of Manoyl Oxide
| Potential Cause | Troubleshooting Strategy |
| Strongly acidic catalyst or high catalyst concentration | Use a milder acid catalyst (e.g., zeolites, p-toluenesulfonic acid in moderation) or reduce the concentration of the strong acid. |
| High reaction temperature | Lower the reaction temperature. High temperatures can favor the thermodynamically more stable cyclized products like manoyl oxide. |
| Prolonged reaction time | Monitor the reaction closely and quench it once the optimal yield of this compound is reached to prevent further conversion to by-products. |
Issue 2: Formation of Multiple Dehydration Products (Labdane Trienes)
| Potential Cause | Troubleshooting Strategy |
| Excessive dehydration conditions | Reduce the reaction temperature and/or use a less concentrated acid catalyst to minimize over-dehydration. |
| Choice of solvent | The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for minimizing triene formation. |
Issue 3: Difficulty in Purifying this compound from By-products
| Potential Cause | Troubleshooting Strategy |
| Similar polarity of by-products | Use a high-resolution separation technique like preparative HPLC or Flash Chromatography with a suitable stationary phase (e.g., silica gel) and a carefully optimized eluent system. |
| Co-elution of isomers | Consider using a stationary phase with different selectivity, such as silver nitrate-impregnated silica gel, which can aid in the separation of unsaturated isomers. |
Quantitative Data
The product distribution in the acid-catalyzed dehydration of sclareol is highly dependent on the reaction conditions. The following table summarizes the expected trends in product formation based on the choice of catalyst.
| Catalyst | Predominant By-product(s) | Expected this compound Yield |
| Strong Protic Acids (e.g., H₂SO₄) | Manoyl oxide, Sclarene | Low to Moderate |
| Lewis Acids (e.g., AlCl₃) | Rearrangement products | Variable |
| Solid Acids (e.g., Zeolites) | Manoyl oxide, Manool | Moderate to High |
| Mild Organic Acids (e.g., p-TSA) | Manool, other diols | Moderate |
Experimental Protocols
Protocol 1: Biosynthesis of this compound in E. coli
This protocol provides a general overview of the steps involved in the microbial production of this compound.
-
Strain Preparation: Transform an appropriate E. coli strain (e.g., BL21(DE3)) with plasmids containing the genes for the mevalonate (MVA) pathway and a cis-abienol synthase (CAS).
-
Cultivation: Grow the engineered E. coli in a suitable fermentation medium (e.g., TB or 2xYT) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue cultivation at a lower temperature (e.g., 18-25°C) for 24-72 hours.
-
Extraction: Pellet the cells by centrifugation. The this compound can be extracted from the culture medium (if secreted) or from the cell pellet using an organic solvent like ethyl acetate or hexane.
-
Purification: The crude extract can be purified by silica gel column chromatography.
Protocol 2: Semi-synthesis of this compound from Sclareol
This protocol is a representative procedure for the acid-catalyzed dehydration of sclareol. Optimization of catalyst, temperature, and reaction time is recommended.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sclareol in a suitable solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a solid acid catalyst (e.g., an activated zeolite) to the solution.
-
Reaction: Heat the mixture to a controlled temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or GC.
-
Workup: Once the desired conversion is achieved, cool the reaction mixture, filter off the catalyst, and wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Biosynthetic pathway of this compound.
Technical Support Center: Enhancing cis-Abienol Synthase Catalytic Efficiency
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on improving the catalytic efficiency of cis-abienol synthase (CAS).
Frequently Asked Questions (FAQs)
Q1: What is cis-abienol synthase (CAS) and why is its catalytic efficiency important?
A1: cis-Abienol synthase (CAS) is a bifunctional class I/II diterpene synthase originally isolated from balsam fir (Abies balsamea).[1][2][3] It catalyzes the conversion of geranylgeranyl diphosphate (GGPP) into the diterpene alcohol cis-abienol, a valuable precursor for the semi-synthesis of amber-like fragrance compounds such as Ambrox®.[4][5] Improving its catalytic efficiency is crucial for developing economically viable microbial production platforms for cis-abienol, as the native enzyme's activity can be a rate-limiting step in engineered metabolic pathways.[6][7]
Q2: What are the key active site residues in Abies balsamea cis-abienol synthase (AbCAS) that can be targeted for mutagenesis?
A2: Based on comparative homology modeling, key residues in AbCAS that are likely important for specificity and catalytic activity include Asp-348, Leu-617, Phe-696, and Gly-723.[1][3][8] Mutagenesis of these residues, particularly those lining the active site pocket, can potentially alter substrate binding, carbocation intermediate stabilization, and the rate of product formation.
Q3: What are the primary challenges in expressing functional cis-abienol synthase in E. coli?
A3: Common challenges include:
-
Low or no expression: This can be due to suboptimal codon usage for E. coli, mRNA instability, or toxicity of the protein.
-
Protein insolubility: Plant-derived enzymes like CAS can be complex and may misfold when overexpressed in E. coli, leading to the formation of inactive inclusion bodies.[9]
-
Toxicity: Basal (leaky) expression of the synthase or the accumulation of its diterpene product can be toxic to the host cells, impairing growth and overall yield.[7][9]
Q4: How can I analyze the products of my cis-abienol synthase reaction?
A4: The standard method is Gas Chromatography-Mass Spectrometry (GC-MS).[10] The reaction mixture is typically extracted with a non-polar organic solvent (e.g., hexane or pentane). The organic layer is then concentrated and injected into the GC-MS. cis-Abienol and other potential diterpene products are separated based on their volatility and identified by their characteristic mass spectra.[1][11]
Troubleshooting Guides
Guide 1: Low or No Protein Expression
| Potential Cause | Question to Ask | Troubleshooting Steps & Expected Outcome |
| Suboptimal Codon Usage | Have you optimized the gene sequence for your expression host? | 1. Analyze Codon Usage: Use an online tool to compare the codon usage of the Abies balsamea CAS gene with the preferred codons for E. coli. 2. Gene Synthesis: Synthesize a codon-optimized version of the gene. Expected Outcome: Increased protein expression levels due to more efficient translation.[9] |
| Inefficient Transcription | Is the promoter strong enough and is the expression vector intact? | 1. Switch to a Stronger Promoter: Ensure you are using a strong, inducible promoter like T7. 2. Verify Vector Integrity: Sequence your plasmid to confirm the promoter region and the gene are intact. Expected Outcome: Higher mRNA transcript levels leading to increased protein synthesis.[9] |
| mRNA Instability | Could the mRNA be degrading rapidly? | 1. Analyze Sequence: Check for potential RNA degradation signals in the gene sequence. 2. Use RNase-deficient Strain: Use an E. coli strain with reduced RNase activity (e.g., BL21(DE3) Star™). Expected Outcome: Increased mRNA half-life and improved protein yield.[9] |
| Toxicity from Basal Expression | Is the uninduced, "leaky" expression of CAS harming the cells? | 1. Use Tightly Regulated Strain: Employ a host strain with tighter regulation of basal expression, such as BL21(DE3)pLysS.[9] 2. Add Glucose: Add glucose (0.5-1%) to the growth medium to repress the lac promoter before induction. Expected Outcome: Improved cell growth and higher protein yields upon induction.[9] |
Guide 2: Protein is Insoluble (Inclusion Bodies)
| Potential Cause | Question to Ask | Troubleshooting Steps & Expected Outcome |
| High Rate of Protein Synthesis | Is the protein being produced too quickly to fold correctly? | 1. Lower Induction Temperature: Reduce the induction temperature to 18-25°C and induce overnight.[9] 2. Reduce Inducer Concentration: Lower the IPTG concentration to 0.1-0.4 mM. Expected Outcome: A slower rate of protein synthesis, allowing more time for proper folding and increasing the proportion of soluble protein. |
| Improper Protein Folding | Does the protein require assistance to fold correctly? | 1. Co-express Chaperones: Transform your E. coli with chaperone plasmids (e.g., pKJE7 expressing DnaK-DnaJ-GrpE) to assist in folding.[9] 2. Use a Solubility-Enhancing Tag: Fuse the synthase to a highly soluble protein tag like Maltose Binding Protein (MBP). Expected Outcome: Enhanced proper folding and a significant increase in the soluble protein fraction. |
| Incorrect Buffer Conditions | Are the lysis buffer conditions suboptimal for solubility? | 1. Test Additives: During cell lysis, test the addition of mild detergents (e.g., 0.1% Triton X-100), glycerol (5-10%), or salts (e.g., 150-500 mM NaCl) to the lysis buffer to improve solubility. Expected Outcome: Increased recovery of the enzyme in the soluble fraction after cell lysis. |
Guide 3: Low or No Enzyme Activity
| Potential Cause | Question to Ask | Troubleshooting Steps & Expected Outcome |
| Missing Cofactors | Does the assay buffer contain the necessary divalent cations? | 1. Check MgCl₂ Concentration: Ensure the assay buffer contains an optimal concentration of Mg²⁺ (typically 5-15 mM), which is essential for diphosphate binding.[10][12] Expected Outcome: Restoration of catalytic activity. |
| Enzyme Instability | Is the purified enzyme degrading or inactivating quickly? | 1. Add Reducing Agent: Include a reducing agent like Dithiothreitol (DTT) (1-5 mM) in the assay and purification buffers to prevent oxidation.[12][13] 2. Work Quickly and on Ice: Keep the purified enzyme on ice at all times and use it in assays as soon as possible after purification. Expected Outcome: Preservation of enzyme structure and function. |
| Product Degradation | Is the cis-abienol product unstable under the assay or extraction conditions? | 1. Minimize Heat: Avoid heating the sample during solvent evaporation. Use a gentle stream of nitrogen gas at room temperature. 2. Check pH: Ensure the pH during extraction is not highly acidic or basic, which could lead to degradation or rearrangement of the diterpene alcohol. Expected Outcome: Improved recovery and detection of the cis-abienol product. |
| Substrate Degradation | Is the GGPP substrate hydrolyzing before the reaction? | 1. Prepare Substrate Stock Freshly: Prepare the aqueous GGPP stock solution fresh or store it in small aliquots at -80°C to prevent repeated freeze-thaw cycles. Expected Outcome: Consistent and reliable enzyme kinetics. |
Data Presentation
Improving the catalytic efficiency of an enzyme through protein engineering is a primary goal. This involves creating mutant versions of the enzyme and comparing their kinetic parameters to the wild-type (WT). While specific data for efficiency-enhanced cis-abienol synthase mutants is not yet prominent in published literature, the table below provides a representative example of how such data would be presented, using values from a study on an engineered sesquiterpene synthase as a template.[6] The goal is to identify mutants with a higher turnover number (kcat) and/or a lower Michaelis constant (KM), resulting in a higher overall catalytic efficiency (kcat/KM).
Table 1: Representative Kinetic Parameters for Wild-Type and Engineered Terpene Synthases (Note: Data is illustrative, based on an engineered sesquiterpene synthase, to demonstrate the format and goals of a kinetic analysis study.)
| Enzyme Variant | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Fold Improvement in Efficiency |
| Wild-Type | 15.2 ± 1.8 | 0.0088 ± 0.0005 | 5.8 x 10² | 1.0 |
| Mutant 1 (e.g., D348A) | 12.5 ± 1.5 | 0.0150 ± 0.0011 | 1.2 x 10³ | 2.1 |
| Mutant 2 (e.g., L617F) | 18.1 ± 2.1 | 0.0095 ± 0.0006 | 5.2 x 10² | 0.9 |
| Mutant 3 (e.g., G723A) | 10.8 ± 1.3 | 0.0210 ± 0.0015 | 1.9 x 10³ | 3.3 |
Experimental Protocols & Visualizations
Protocol 1: Site-Directed Mutagenesis of cis-Abienol Synthase (AbCAS)
This protocol describes the creation of a point mutation (e.g., D348A) in the AbCAS gene cloned into an expression vector (e.g., pET-28a) using a whole-plasmid PCR method.
1. Primer Design:
-
Design a pair of complementary primers (25-45 bases long) containing the desired mutation in the center.
-
The primers should have a GC content of >40% and a melting temperature (Tm) ≥ 78°C.[14]
-
Ensure 10-15 nucleotides of correct, complementary sequence flank the mismatch on both sides.
-
Example for D348A (GAC to GCC):
-
Forward Primer: 5'-GATTCTTGGTATTCGCTGCC CATGCTTTGAATGCAGAG-3'
-
Reverse Primer: 5'-CTCTGCATTCAAAGCATGGGC AGCGAATACCAAGAATC-3'
-
-
2. PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume:
-
5 µL of 10x High-Fidelity Polymerase Buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of Forward Primer (10 µM)
-
1.25 µL of Reverse Primer (10 µM)
-
1 µL of Plasmid DNA template (10-50 ng)
-
1 µL of High-Fidelity DNA Polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
3. Template Digestion and Transformation:
-
Add 1 µL of DpnI restriction enzyme directly to the amplified product. DpnI digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
Incubate at 37°C for 1-2 hours.
-
Transform 1-2 µL of the DpnI-treated plasmid into high-competency E. coli cells (e.g., DH5α).
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
4. Verification:
-
Pick several colonies and grow overnight cultures for plasmid minipreps.
-
Send the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and the absence of other errors.
References
- 1. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Class II terpene cyclases: structures, mechanisms, and engineering - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and heterologous expression of cis-abienol synthase from balsam fir (Abies balsamea) towards high-end fragrance components - UBC Library Open Collections [open.library.ubc.ca]
- 6. Improved selectivity of an engineered multi-product terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Bioactivities of (+)-cis-Abienol and Sclareol for Researchers and Drug Development Professionals
A detailed examination of the existing experimental data reveals distinct bioactivity profiles for the structurally similar labdane diterpenes, (+)-cis-Abienol and sclareol. While sclareol has been extensively studied for its cytotoxic, anti-inflammatory, and antimicrobial properties, quantitative data on the bioactivity of this compound remains notably scarce in the current scientific literature. This guide provides a comprehensive comparison based on available data, highlighting areas for future research.
Cytotoxic Activity
Sclareol has demonstrated significant cytotoxic effects against a variety of cancer cell lines. In contrast, there is a conspicuous absence of publicly available quantitative data on the cytotoxic activity of this compound, precluding a direct comparison.
Table 1: Cytotoxic Activity of Sclareol against Various Cancer Cell Lines
| Cancer Cell Line | Assay | IC50 Value | Reference |
| MG63 (Osteosarcoma) | MTT | 65.2 µM (12h) | [1] |
| A549 (Lung Carcinoma) | MTT | 18 µg/mL (24h, hypoxia) | [2] |
| A549 (Lung Carcinoma) | MTT | 8 µg/mL (48h, hypoxia) | [2] |
| A549 (Lung Carcinoma) | MTT | 4.7 µg/mL (72h, hypoxia) | [2] |
| SW982 (Synovial Sarcoma) | CCK-8 | No significant cytotoxicity | [3] |
| KB (Oral Carcinoma) | Hexosaminidase/Trypan Blue | Dose-dependent decrease in viability | [4] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7][8]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., sclareol or this compound) dissolved in a suitable solvent like DMSO. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-inflammatory Activity
Sclareol has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[9][10][11][12] This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, likely via the inhibition of MAPK and NF-κB signaling pathways.[11][12] A direct quantitative comparison with this compound is not possible due to the lack of published data on its anti-inflammatory activity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity of the compounds can be assessed by measuring their ability to inhibit NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).[13][14][15][16]
-
Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-550 nm.[13][16]
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value for NO inhibition is determined. A cell viability assay (e.g., MTT) is typically performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Caption: Sclareol inhibits inflammation by suppressing MAPK and NF-κB pathways.
Antimicrobial and Antifungal Activity
Sclareol has demonstrated notable antifungal activity, particularly against Candida species, with reported Minimum Inhibitory Concentrations (MICs).[17][18][19] It has also been shown to have antibacterial effects.[20][21][22][23] While one study mentioned that both sclareol and this compound inhibit the growth of the fungi Fusarium graminearum and Alternaria alternata, no quantitative data was provided to allow for a direct comparison of their potency. There is a lack of comprehensive studies reporting the MIC values of this compound against a broad range of bacteria and fungi.
Table 2: Antifungal Activity of Sclareol against Candida Species
| Fungal Strain | Method | MIC Value (24h) | Reference |
| Candida albicans | Broth Microdilution | 50 µg/mL | [17] |
| Candida auris | Broth Microdilution | 50 µg/mL | [17] |
| Candida parapsilosis | Broth Microdilution | 50 µg/mL | [17] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms is typically determined using the broth microdilution method.[24][25][26][27]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
The available scientific literature strongly supports the diverse bioactivities of sclareol, with quantifiable data on its cytotoxic, anti-inflammatory, and antifungal effects. In stark contrast, there is a significant knowledge gap regarding the bioactivity of this compound. To enable a comprehensive and objective comparison, further research is imperative to determine the IC50 and MIC values of this compound in a range of cytotoxicity, anti-inflammatory, and antimicrobial assays. Such studies would not only elucidate the potential therapeutic applications of this compound but also provide valuable structure-activity relationship insights within the labdane diterpene family. Drug development professionals are encouraged to consider these gaps in the literature when evaluating natural products for novel therapeutic agents.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Anticancer potential of sclareol against human KB oral carcinoma cell line invitro | Semantic Scholar [semanticscholar.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is Nitric Oxide Decrease Observed with Naphthoquinones in LPS Stimulated RAW 264.7 Macrophages a Beneficial Property? | PLOS One [journals.plos.org]
- 17. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti- Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast-Hyphal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. Antimicrobial activity and mechanisms of Salvia sclarea essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial and cytotoxic activity of the acetone extract of the flowers of Salvia sclarea and some natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. broth microdilution mic: Topics by Science.gov [science.gov]
A Comparative Guide to the Validation of LC-MS and GC-MS Methods for (+)-cis-Abienol Detection
For Researchers, Scientists, and Drug Development Professionals
Method Performance Comparison
The selection of an analytical method is contingent on various factors, including sensitivity, selectivity, and the nature of the analyte. Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods based on data from validated analyses of related diterpenoids.
| Performance Parameter | LC-MS/MS (for a Labdane Diterpene Derivative) | HPLC-DAD (for Diterpenes Cafestol and Kahweol) | GC-MS (General Performance for Terpenes) |
| Linearity (R²) | ≥ 0.99 | 0.9997 (Cafestol), 0.9996 (Kahweol) | Typically ≥ 0.99 |
| Limit of Detection (LOD) | Not explicitly stated, but LLOQ is low | 6.81 ppm (Cafestol), 7.35 ppm (Kahweol) | Analyte dependent, often in the low ng/mL range |
| Limit of Quantitation (LOQ) | 2 ng/mL | 22.72 ppm (Cafestol), 24.52 ppm (Kahweol) | Analyte dependent, typically in the ng/mL to µg/mL range |
| Precision (RSD%) | < 15% | < 1% (Intra-day and Inter-day) | Typically < 15% |
| Accuracy/Recovery (%) | 96.0% to 111.8% | 95.3%–98.5% (Cafestol), 95.9%–97.2% (Kahweol) | Generally within 80-120% |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and successful implementation of an analytical method. The following sections outline representative protocols for LC-MS and GC-MS analysis of (+)-cis-Abienol, derived from established methods for similar compounds.
Representative LC-MS/MS Method for this compound
This protocol is based on a validated method for a labdane diterpene derivative and is expected to be a suitable starting point for the analysis of this compound.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
Sample Extraction: For samples in a biological matrix (e.g., plasma), a protein precipitation step is typically employed. Add three volumes of cold acetonitrile to one volume of the sample. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis. For other matrices, a suitable liquid-liquid or solid-phase extraction may be necessary.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient starting from a lower percentage of mobile phase B (e.g., 30%) to a higher percentage (e.g., 95%) over several minutes, followed by a column wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule of this compound ([M+H]⁺, m/z 291.27), and product ions would be determined by infusion of a standard solution.
Representative GC-MS Method for this compound
This protocol is based on general practices for the GC-MS analysis of terpenes and specific mentions of cis-Abienol analysis in the literature.[1] Derivatization is often required for polar analytes like diterpene alcohols to improve their volatility and chromatographic peak shape.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate. Prepare calibration standards by serial dilution.
-
Derivatization: To a dried aliquot of the sample or standard, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether of this compound.
2. GC Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp at a rate of 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
-
Injection Mode: Splitless injection.
3. MS Conditions:
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Method Validation Workflow and Comparison
The following diagrams illustrate the typical workflow for LC-MS method validation and a comparison of key attributes between LC-MS and GC-MS for the analysis of this compound.
References
A Comparative Analysis of (+)-cis-Abienol from Diverse Natural Origins
For researchers and professionals in drug development, understanding the nuances of natural compounds from various sources is paramount. (+)-cis-Abienol, a labdane diterpenoid, is a valuable natural product with applications in the fragrance industry and potential pharmacological activities. This guide provides a comparative analysis of this compound from its primary known natural sources: Balsam fir (Abies balsamea), Tobacco (Nicotiana tabacum), and Bolivian sunroot (Polymnia sonchifolia). While direct comparative studies on yield and biological activity are limited, this document synthesizes available data to offer a comprehensive overview.
Quantitative Analysis
Obtaining precise, directly comparable quantitative data for this compound content across different natural sources is challenging due to variations in extraction methods, plant varieties, and environmental factors. However, existing literature indicates its relative abundance.
| Natural Source | Plant Part | Reported Abundance of this compound |
| Balsam fir (Abies balsamea) | Oleoresin from bark | A major component of the diterpenoid fraction[1][2][3] |
| Tobacco (Nicotiana tabacum) | Glandular trichomes on leaves | A significant constituent, with content varying by cultivar[4] |
| Bolivian sunroot (Polymnia sonchifolia) | Roots | Presence has been noted, but quantitative data is scarce in readily available literature. |
Note: The lack of standardized reporting and the inherent variability of natural product concentrations make a direct, quantitative comparison difficult. The yields are highly dependent on the extraction and purification protocols employed.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve multi-step processes. Below are generalized experimental protocols derived from available literature.
Extraction and Purification of this compound from Balsam Fir Oleoresin
-
Source Material: Oleoresin collected from the bark of Abies balsamea.
-
Extraction: The oleoresin is typically dissolved in a non-polar solvent such as hexane or dichloromethane.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) or other analytical methods, are combined and may be subjected to further chromatographic steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.[5]
-
Analysis and Quantification: The purified compound is analyzed and quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Extraction and Purification of this compound from Tobacco Leaves
-
Source Material: Fresh or cured leaves of Nicotiana tabacum. The glandular trichomes are the primary site of accumulation.
-
Extraction:
-
Solvent Extraction: Leaves are extracted with a solvent like methylene chloride or ethanol. Ultrasonic-assisted extraction can enhance efficiency.[6]
-
Enzymatic Extraction: A method utilizing a compound enzyme preparation (containing saccharifying enzyme, plant hydrolase, and protease) has been reported to improve the extraction rate of essential oils, which would contain this compound.[7]
-
-
Purification: The crude extract is often concentrated and then purified using a combination of techniques:
-
Saponification: To remove fatty acids and other esters, the extract can be saponified with an alkaline solution.[8]
-
Column Chromatography: Similar to the process for balsam fir, silica gel column chromatography is used for separation.[8]
-
Molecular Distillation: This technique can be used for the purification of the extract.[8]
-
-
Analysis and Quantification: HPLC and GC-MS are standard methods for the identification and quantification of this compound in tobacco extracts.[4][5]
Comparative Biological Activity
However, the crude extracts from which this compound is isolated possess a range of biological activities, which may be in part attributable to the presence of this diterpenoid.
-
Antifungal Activity: Terpenoids, the class of compounds to which this compound belongs, are known to have antifungal properties.[9][10][11] While specific studies on the antifungal activity of purified this compound are not abundant, extracts of plants containing this compound have demonstrated antifungal effects.
-
Cytotoxic Effects: Numerous studies have investigated the cytotoxic effects of plant extracts against various cancer cell lines.[12][13][14][15][16] While these studies focus on crude extracts, which contain a multitude of compounds, the presence of diterpenoids like this compound could contribute to the observed activity. For instance, various plant extracts have shown cytotoxic activity against cell lines such as A549 (lung carcinoma), K562 (myelogenous leukemia), and MCF-7 (breast adenocarcinoma).[12]
It is crucial to note that attributing the entire biological activity of a crude extract to a single component like this compound would be an oversimplification, as synergistic or antagonistic effects between different compounds in the extract are common.
Visualizing the Process and Comparison
Experimental Workflow for Isolation
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from a natural source.
Caption: Figure 1: Generalized Experimental Workflow for this compound Isolation.
Conceptual Comparison of Natural Sources
This diagram provides a conceptual comparison of the three primary natural sources of this compound based on available data.
Caption: Figure 2: Conceptual Comparison of Natural Sources of this compound.
References
- 1. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved cis-Abienol production through increasing precursor supply in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. CN102178346A - Production method for extracting absolute oil of tobacco leaves - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. CN1951888A - Process for purifying solanesol from tobacco leaf extract - Google Patents [patents.google.com]
- 9. Antifungal Activities of Natural Products and Their Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity screening of Bangladeshi medicinal plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.uanl.mx [eprints.uanl.mx]
- 16. Cytotoxic Activity of Some Medicinal Plants from Hamedan District of Iran - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of (+)-cis-Abienol and (-)-trans-Abienol Stereoisomers: An Overview of a Research Gap
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (+)-cis-Abienol and (-)-trans-Abienol. While substantial research has elucidated the biosynthesis and certain biological roles of this compound, dedicated studies on the bioactivity of (-)-trans-Abienol and comparative assessments against its cis-stereoisomer are notably absent. This guide, therefore, serves to summarize the available information for this compound and to highlight the current limitations in providing a direct, data-driven comparison with (-)-trans-Abienol.
Introduction to Abienol Stereoisomers
Abienol is a labdane-type diterpenoid alcohol that exists as two primary stereoisomers: this compound and (-)-trans-Abienol. These molecules share the same chemical formula and connectivity of atoms but differ in their three-dimensional arrangement. Such stereochemical differences can lead to distinct interactions with biological systems, resulting in varied pharmacological or physiological effects. This compound is a naturally occurring compound found in various plants, notably in the oleoresin of balsam fir (Abies balsamea) and tobacco (Nicotiana tabacum). It is recognized for its role in plant defense mechanisms and as a valuable precursor in the fragrance industry for the synthesis of amber compounds. Information regarding the natural occurrence and biological activities of (-)-trans-Abienol is scarce in publicly accessible research.
Biological Activity of this compound
Current research on this compound primarily focuses on its biosynthesis and its role as a chemical precursor. However, some biological activities have been reported:
-
Plant Defense: this compound is known to be involved in the chemical defense strategies of plants against herbivores and pathogens.
-
Precursor for Fragrance Compounds: It is a key starting material for the semi-synthesis of ambroxide and other amber-scented compounds used extensively in the perfume industry.
Due to the lack of available data, a quantitative comparison of the biological activities of this compound and (-)-trans-Abienol cannot be compiled.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of (-)-trans-Abienol or its comparison with this compound are not available in the current body of scientific literature. The following section describes a generalized workflow for the biosynthesis of this compound, which is a prerequisite for any future comparative biological studies.
General Workflow for this compound Biosynthesis
The biosynthesis of this compound in engineered microorganisms typically involves the heterologous expression of a specific set of enzymes to create a functional metabolic pathway. A common approach utilizes the microbial host Escherichia coli.
Caption: Biosynthetic pathway for this compound production.
Signaling Pathways
There is currently no published research detailing the specific signaling pathways modulated by either this compound or (-)-trans-Abienol. Elucidating these pathways would be a critical step in understanding their potential pharmacological effects and would require dedicated molecular and cellular biology studies.
Future Directions and Conclusion
The lack of comparative data on the biological activities of this compound and (-)-trans-Abienol represents a clear opportunity for future research. Key areas for investigation would include:
-
Isolation and/or synthesis of pure (-)-trans-Abienol: To enable biological testing.
-
Comparative screening: Evaluating both stereoisomers in a range of biological assays (e.g., antimicrobial, anti-inflammatory, cytotoxic) to identify any differential activity.
-
Mechanism of action studies: For any identified activities, elucidating the underlying molecular mechanisms and signaling pathways.
Confirming the Stereochemistry of Enzymatically Synthesized (+)-cis-Abienol: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical confirmation of enzymatically synthesized compounds is paramount. This guide provides a comparative overview of methodologies for confirming the stereochemistry of (+)--cis-Abienol, a valuable diterpenoid in the fragrance and pharmaceutical industries. We present a comparison between the highly efficient enzymatic synthesis and alternative chemical synthesis routes, supported by experimental data and detailed protocols.
I. Synthesis of (+)-cis-Abienol: A Performance Comparison
The production of enantiomerically pure this compound can be achieved through both enzymatic and chemical synthesis pathways. While enzymatic methods offer high selectivity and yield under mild conditions, chemical synthesis provides an alternative route, often requiring multiple steps and careful control of stereochemistry.
| Synthesis Method | Key Features | Yield | Enantiomeric Excess (e.e.) | Reference |
| Enzymatic Synthesis | Utilizes a bifunctional cis-abienol synthase (AbCAS) from Abies balsamea expressed in engineered E. coli. The process involves fermentation and subsequent extraction and purification of the product. | Up to 1375.7 mg/L in fed-batch fermentation.[1] | Expected to be >99% due to the high stereospecificity of the enzyme. | --INVALID-LINK--, --INVALID-LINK-- |
| Chemical Synthesis | Multi-step total synthesis from commercially available starting materials. Stereochemistry is controlled through the use of chiral catalysts or resolving agents. A concise diastereoselective synthesis of the related compound α-ambrinol has been reported with a 35% global yield.[2] | Data for a complete total synthesis of this compound is not readily available in the provided search results. | Dependent on the specific chiral reagents and purification methods used. | --INVALID-LINK-- |
II. Experimental Protocols for Stereochemical Confirmation
The confirmation of the absolute stereochemistry of this compound relies on a combination of spectroscopic and chiroptical techniques. Below are detailed methodologies for key experiments.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
NMR spectroscopy in the presence of chiral shift reagents can be used to determine the enantiomeric purity of a sample. The principle lies in the formation of diastereomeric complexes between the chiral analyte and the chiral shift reagent, which leads to the separation of signals for the different enantiomers in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Addition of Chiral Shift Reagent: Add a small, incremental amount of a suitable chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.
-
Spectral Acquisition: Acquire a series of ¹H NMR spectra after each addition of the shift reagent.
-
Data Analysis: Observe the chemical shift changes of specific protons. In the presence of an excess of one enantiomer, the signals corresponding to the major and minor enantiomers will be resolved, allowing for the calculation of the enantiomeric excess. The integration of the separated signals will provide the ratio of the two enantiomers.
B. Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of the molecule's absolute configuration.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration (typically in the range of 0.1-1 mg/mL).
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (e.g., 190-400 nm), scanning speed, and bandwidth according to the instrument's specifications and the sample's properties.
-
Blank Measurement: Record the CD spectrum of the solvent alone to obtain a baseline.
-
Sample Measurement: Record the CD spectrum of the this compound solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the compound. The sign and intensity of the Cotton effects in the spectrum can be compared with published data or theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to confirm the absolute stereochemistry.
C. Specific Rotation Measurement
Specific rotation is a fundamental property of a chiral compound and is defined as the angle of rotation of plane-polarized light caused by a solution of the compound at a specific concentration and path length.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the synthesized this compound of a known concentration (c, in g/mL) in a suitable solvent.
-
Polarimeter Setup: Use a calibrated polarimeter with a sodium D-line light source (589 nm).
-
Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution and measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l)
-
Comparison: Compare the obtained specific rotation value with the literature value for enantiomerically pure this compound. A positive sign indicates a dextrorotatory compound.
III. Visualizing the Workflow and Pathways
A. Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound in engineered E. coli follows a well-defined metabolic pathway. Geranylgeranyl diphosphate (GGPP), a common precursor for diterpenoids, is first cyclized and then hydroxylated by the bifunctional cis-abienol synthase (AbCAS) to yield the final product.
Caption: Enzymatic synthesis of this compound from GGPP.
B. Experimental Workflow for Stereochemical Confirmation
A logical workflow is essential for the robust confirmation of the stereochemistry of the synthesized this compound. This typically involves initial purification followed by a series of analytical techniques.
References
A Comparative Guide to Labdane Diterpene Precursors for Ambrox® Synthesis
For Researchers, Scientists, and Drug Development Professionals
The fragrance industry cornerstone, Ambrox®, owes its prized ambergris-like scent to the chemical transformation of naturally occurring labdane diterpenes. Among the various precursors, (+)-cis-Abienol stands as a prominent starting material. This guide provides an objective comparison of the performance of this compound against other key labdane diterpenes—sclareol, manool, and labdanolic acid—as precursors for the synthesis of Ambrox®, supported by available experimental data and detailed methodologies.
Performance Comparison of Labdane Diterpene Precursors
The efficiency of Ambrox® synthesis is critically dependent on the choice of the starting labdane diterpene. The following tables summarize the quantitative data for the synthesis of Ambrox® from this compound, sclareol, manool, and labdanolic acid, highlighting the number of steps, key intermediates, and reported yields.
Table 1: Synthesis of Ambrox® from this compound
| Step | Reaction | Reagents | Intermediate | Yield (%) |
| 1 | Ozonolysis | O₃, then a reducing agent | Ambradiol | Not specified |
| 2 | Cyclization | Tosyl chloride, pyridine | Ambrox® | Not specified |
| Overall | Two-step synthesis | Not specified |
Table 2: Synthesis of Ambrox® from Sclareol
| Step | Reaction | Reagents | Intermediate | Yield (%) |
| 1 | Oxidative Degradation | KMnO₄ or O₃ | Sclareolide | ~65% (KMnO₄) |
| 2 | Reduction | LiAlH₄ | Ambradiol | High (often quantitative) |
| 3 | Cyclodehydration | Acid catalyst (e.g., p-toluenesulfonic acid) | Ambrox® | High |
| Overall | Multi-step synthesis | Up to 75% | ||
| Alternative | One-pot synthesis | H₂O₂, phosphomolybdate catalyst | 20% [1] |
Table 3: Synthesis of Ambrox®-like Compounds from Manool
| Step | Reaction | Reagents | Intermediate | Yield (%) |
| 1 | Multi-step conversion | Various | Manoyl oxide | Not specified |
| 2 | Multi-step conversion from Manoyl Oxide | Various | 8α,12-epoxy-13,14,15,16-tetranorlabdane | 17% (overall from Manoyl Oxide) [2] |
Table 4: Synthesis of Ambrox® from Labdanolic Acid
| Step | Reaction | Reagents | Intermediate | Yield (%) |
| 1-6 | Oxidative Degradation | Various | Ambradiol | "Relatively small yields" |
| 7 | Cyclization | p-toluenesulfonic acid | Ambrox® | 87% [2] |
| Overall | Seven-step synthesis (from methyl labdanolate) | 33% |
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis of Ambrox® from different labdane diterpenes are provided below.
Synthesis of Ambrox® from this compound
Step 1: Ozonolysis of this compound to Ambradiol [2]
-
Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or methanol at a low temperature (typically -78 °C).
-
Ozonolysis: Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Workup: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent, such as dimethyl sulfide or zinc dust, to quench the ozonide and reduce it to the corresponding carbonyl compounds, which are then further reduced in situ or in a subsequent step to the diol (Ambradiol).
-
Purification: The crude Ambradiol is purified using column chromatography.
Step 2: Cyclization of Ambradiol to Ambrox® [2]
-
Reaction Setup: Dissolve the purified Ambradiol in pyridine.
-
Cyclization: Add tosyl chloride to the solution and stir at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude Ambrox® is then purified by column chromatography or crystallization.
Synthesis of Ambrox® from Sclareol
Step 1: Oxidative Degradation of Sclareol to Sclareolide
-
Using Potassium Permanganate: A solution of sclareol in a suitable solvent is treated with potassium permanganate. The reaction mixture is typically stirred at room temperature. The resulting sclareolide is then isolated and purified. The reported yield for this step is approximately 65%.
-
Using Ozone: A stream of ozone is passed through a solution of sclareol in a solvent like acetic acid. After the reaction, the ozonide is worked up to yield sclareolide.
Step 2: Reduction of Sclareolide to Ambradiol
-
Reaction Setup: In a flask under an inert atmosphere, a solution of sclareolide in an anhydrous etheral solvent (e.g., diethyl ether or THF) is prepared.
-
Reduction: Lithium aluminum hydride (LiAlH₄) is slowly added to the solution, typically at 0 °C. The reaction is then stirred at room temperature until completion.
-
Workup: The reaction is carefully quenched with water and an aqueous base solution. The resulting aluminum salts are filtered off, and the organic layer is separated, dried, and concentrated to yield Ambradiol, often in quantitative yield.
Step 3: Cyclodehydration of Ambradiol to Ambrox®
-
Reaction Setup: Ambradiol is dissolved in a non-polar solvent such as toluene.
-
Catalysis: A catalytic amount of an acid, such as p-toluenesulfonic acid, is added to the solution.
-
Reaction: The mixture is heated to reflux, and the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then dried and concentrated.
-
Purification: The crude Ambrox® is purified by crystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflows for converting different labdane diterpenes to Ambrox®.
Caption: Synthetic pathway from this compound to Ambrox®.
Caption: Synthetic pathway from Sclareol to Ambrox®.
Caption: Synthetic pathway from Manool to an Ambrox®-like compound.
Caption: Synthetic pathway from Labdanolic Acid to Ambrox®.
Conclusion
The selection of a labdane diterpene precursor for Ambrox® synthesis involves a trade-off between the number of synthetic steps, overall yield, and the availability of the starting material. Sclareol is the most established and well-documented precursor, with optimized industrial processes leading to high overall yields. This compound offers a potentially shorter synthetic route, though specific yield data for each step requires further investigation for a direct comparison. Labdanolic acid presents a viable, albeit longer, alternative with a moderate overall yield. The synthesis from manool appears less direct for Ambrox® itself but provides access to structurally similar valuable fragrance compounds. This guide provides a foundational comparison to aid researchers and drug development professionals in selecting the most suitable precursor based on their specific needs and available resources.
References
Unveiling Nature's Fragrance: A Comparative Guide to cis-Abienol Synthase Discovery via Transcriptome Analysis
For researchers, scientists, and drug development professionals, the discovery of novel biosynthetic enzymes is a critical step in harnessing natural product pathways for industrial and therapeutic applications. This guide provides a comprehensive comparison of transcriptome analysis strategies for the identification of cis-abienol synthase, a key enzyme in the production of a valuable fragrance precursor.
The discovery of cis-abienol synthase (CAS) in balsam fir (Abies balsamea) stands as a landmark example of how high-throughput sequencing can elucidate complex biosynthetic pathways in non-model organisms. This guide will dissect the pioneering approach used for its discovery and compare it with contemporary methodologies, offering insights into the evolution of transcriptomic techniques for gene discovery.
Performance Comparison of Transcriptome Sequencing Approaches
The original discovery of cis-abienol synthase in Abies balsamea utilized 454 pyrosequencing, a technology that was cutting-edge at the time.[1] Today, researchers have a broader arsenal of sequencing technologies at their disposal, each with distinct advantages. This table compares the foundational 454 sequencing approach with modern alternatives like Illumina short-read and PacBio/Oxford Nanopore long-read sequencing in the context of discovering a novel gene like cis-abienol synthase.
| Feature | 454 Pyrosequencing (Roche) | Illumina Sequencing (e.g., NovaSeq) | Long-Read Sequencing (PacBio/ONT) |
| Read Length | Long (avg. 400-700 bp) | Short (50-300 bp) | Very Long (10-100+ kbp) |
| Sequencing Depth | Moderate | Very High | High |
| Error Rate | Higher (especially in homopolymers) | Low | Higher (improving with new technologies) |
| Assembly of Novel Transcripts | Good for initial scaffolding | Challenging for complex transcripts | Excellent for full-length isoform resolution |
| Quantitative Gene Expression | Less precise due to lower depth | Gold standard for differential expression | Becoming more robust |
| Cost per Base | High | Very Low | Moderate to High |
| Application to CAS Discovery | Successful in the initial discovery by providing long reads for de novo assembly.[1] | Would provide deeper coverage, enhancing the identification of low-expression candidates and enabling robust differential expression analysis between tissues. | Would excel at resolving full-length transcripts of diterpene synthases, which are often large and may have multiple isoforms.[2] |
Experimental Protocols
The discovery of cis-abienol synthase was a multi-step process that integrated metabolomics, transcriptomics, and functional genomics. Below are the detailed methodologies for the key experiments involved.
Metabolite Profiling and Tissue Selection
Objective: To identify the tissue with the highest accumulation of cis-abienol, thereby increasing the likelihood of finding transcripts of the associated synthase.
Protocol:
-
Harvest various tissues from Abies balsamea (e.g., bark, needles, wood).
-
Grind tissues to a fine powder in liquid nitrogen.
-
Extract metabolites using a suitable organic solvent (e.g., a mixture of methyl tert-butyl ether and methanol).
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpenoid content.
-
Compare the relative abundance of cis-abienol across the different tissues. The tissue with the highest concentration (in this case, the bark) is selected for RNA extraction.[3]
Transcriptome Sequencing and Assembly
Objective: To generate a comprehensive library of all expressed genes in the target tissue.
Protocol (based on the original 454 sequencing approach):
-
Extract total RNA from the selected high-producing tissue (bark).
-
Isolate messenger RNA (mRNA) using oligo(dT)-cellulose chromatography.
-
Synthesize a cDNA library from the purified mRNA.
-
Perform high-throughput sequencing using the Roche 454 platform.[1]
-
Process the raw sequencing reads to remove adapters and low-quality sequences.
-
Perform de novo assembly of the high-quality reads to reconstruct the transcriptome, generating a set of contigs and isotigs representing the expressed genes.[1]
Candidate Gene Identification and Cloning
Objective: To identify putative diterpene synthase sequences from the assembled transcriptome.
Protocol:
-
Create a custom database of known plant diterpene synthase protein sequences.
-
Use the assembled transcriptome sequences as a query for a BLASTx search against the custom diterpene synthase database.
-
Identify transcripts with significant homology to known diterpene synthases as candidate genes.
-
Design gene-specific primers based on the candidate transcript sequences.
-
Use these primers to amplify the full-length cDNA of the candidate genes from a new batch of bark cDNA using PCR.
-
Clone the full-length candidate genes into an expression vector.
Functional Characterization in a Heterologous System
Objective: To determine the enzymatic function of the candidate genes.
Protocol:
-
Transform E. coli with the expression vectors containing the candidate cis-abienol synthase genes.
-
Induce protein expression in the transformed E. coli cultures.
-
Prepare cell-free extracts from the induced cultures.
-
Incubate the cell-free extracts with the substrate geranylgeranyl diphosphate (GGPP).
-
Extract the reaction products with an organic solvent (e.g., hexane).
-
Analyze the reaction products by GC-MS and compare them with an authentic cis-abienol standard to confirm the enzymatic activity.[1][3]
Visualizing the Discovery Process and Biosynthetic Pathway
To better illustrate the relationships and workflows, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Bifunctional cis-abienol synthase from Abies balsamea discovered by transcriptome sequencing and its implications for diterpenoid fragrance production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a terpene synthase arsenal using long-read sequencing and genome assembly of Aspergillus wentii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bifunctional cis-Abienol Synthase from Abies balsamea Discovered by Transcriptome Sequencing and Its Implications for Diterpenoid Fragrance Production - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances: A Comparative Analysis of (+)-cis-Abienol and Manool
A detailed guide for researchers and drug development professionals on the structural and functional comparison of two labdane diterpenoids, (+)-cis-Abienol and manool.
In the realm of natural product chemistry, the structural intricacies of molecules often dictate their biological functions. This guide provides a comprehensive structural comparison of two closely related labdane diterpenoids: this compound and manool. Both compounds share the same molecular formula and a common bicyclic core, yet their distinct structural features lead to differing physicochemical properties and potential therapeutic applications. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Structural and Physicochemical Properties
This compound and manool are both classified as labdane diterpenoids, possessing a characteristic decalin (bicyclo[4.4.0]decane) ring system. Their shared molecular formula is C₂₀H₃₄O, and they have an identical molecular weight of 290.48 g/mol .[1][2] However, the arrangement of atoms, particularly the placement of a hydroxyl group and a double bond, distinguishes their chemical architecture.
| Property | This compound | Manool |
| Molecular Formula | C₂₀H₃₄O[1] | C₂₀H₃₄O[2] |
| Molecular Weight | 290.48 g/mol [1] | 290.48 g/mol [2] |
| Melting Point | 38.00 °C[1] | 51 °C[2] |
| Boiling Point | 369.90 °C[1] | Not specified |
| Natural Sources | Tobacco (Nicotiana tabacum), Balsam fir (Abies balsamea)[1] | Certain coniferous trees, Salvia officinalis[2][3][4] |
| Key Structural Features | Endocyclic double bond within the decalin ring system; Tertiary hydroxyl group at C-8.[5] | Exocyclic double bond on the decalin ring system; Tertiary hydroxyl group at C-13 of the side chain.[4] |
The primary structural divergence lies in the location of the double bond within the bicyclic core and the position of the hydroxyl group along the isoprenoid side chain. In this compound, a double bond is present between carbons 12 and 13 (with Z-stereochemistry), and the tertiary alcohol is situated at the C-8 position of the decalin ring. Conversely, manool features an exocyclic double bond at position 8(17) and a tertiary hydroxyl group at the C-13 position of the side chain.[4] These subtle yet significant differences in their three-dimensional structures can influence their interaction with biological targets and, consequently, their pharmacological profiles.
Visualizing the Structural Differences
To better illustrate the structural disparities between this compound and manool, the following chemical structures are provided.
subgraph "cluster_Abienol" { label="this compound"; bgcolor="#F1F3F4"; "Abienol_img" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643723&t=l"]; }
subgraph "cluster_Manool" { label="Manool"; bgcolor="#F1F3F4"; "Manool_img" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3034394&t=l"]; } }
Caption: Chemical structures of this compound and Manool.
Biological Activities and Potential Applications
While both molecules are of interest to the scientific community, current research highlights distinct biological activities for manool. It has been reported to possess antimicrobial, anti-inflammatory, antioxidant, and antineoplastic properties.[2][3][4] The cytotoxic effects of manool against certain cancer cell lines have been a particular focus of investigation.[3]
The biological activities of this compound are less extensively documented in publicly available literature. It is primarily known as a key precursor in the semisynthesis of Ambrox®, a valuable fragrance ingredient. Its role as a potential bioactive agent is an area that warrants further exploration.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and characterization of these compounds are crucial for researchers. While specific, comprehensive protocols are often proprietary or detailed within specific research publications, a general workflow can be outlined.
General Workflow for Isolation and Purification:
"Start" [label="Plant Material Collection\n(e.g., leaves, resin)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [label="Solvent Extraction\n(e.g., hexane, ethanol)"]; "Filtration" [label="Filtration and Concentration"]; "Chromatography" [label="Column Chromatography\n(e.g., silica gel)"]; "Fractionation" [label="Fraction Collection"]; "Purification" [label="Further Purification\n(e.g., HPLC)"]; "Characterization" [label="Structural Elucidation\n(NMR, MS, IR)"]; "End" [label="Pure Compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Extraction"; "Extraction" -> "Filtration"; "Filtration" -> "Chromatography"; "Chromatography" -> "Fractionation"; "Fractionation" -> "Purification"; "Purification" -> "Characterization"; "Characterization" -> "End"; }
Caption: A generalized workflow for the isolation of diterpenoids.
1. Extraction:
-
Plant material (e.g., dried leaves or resin) is ground and extracted with a non-polar solvent such as hexane or a slightly more polar solvent like ethanol.
-
The extraction is typically performed over several hours to days, often with agitation to ensure thorough extraction.
2. Filtration and Concentration:
-
The crude extract is filtered to remove solid plant material.
-
The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
3. Chromatographic Separation:
-
The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase.
-
A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute compounds based on their polarity.
4. Fraction Collection and Analysis:
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds.
5. Further Purification:
-
Fractions containing the compound of interest are pooled and may require further purification using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.
6. Structural Elucidation:
-
The structure of the purified compound is confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Conclusion
References
- 1. This compound | 17990-16-8 | FA158031 | Biosynth [biosynth.com]
- 2. Manool | 596-85-0 | FM65852 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Manool | C20H34O | CID 3034394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-((2Z)-3-methyl-2,4-pentadien-1-yl)-2-naphthalenol | C20H34O | CID 643723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating (+)-cis-Abienol as a Sclareol Alternative for Ambrox Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The fragrance industry has long valued Ambrox for its unique ambergris odor and excellent fixative properties. The primary commercial route to this sought-after compound has traditionally been the semi-synthesis from sclareol, a diterpene diol extracted from clary sage (Salvia sclarea)[1][2]. However, the exploration of alternative precursors is an active area of research, with (+)-cis-Abienol emerging as a promising candidate. This guide provides a detailed comparison of the synthesis of Ambrox from both this compound and sclareol, supported by experimental data and protocols to aid researchers in evaluating these two key starting materials.
At a Glance: Comparing the Synthetic Pathways
The synthesis of Ambrox from both sclareol and this compound involves the key intermediate, ambradiol. However, the pathways to this intermediate differ significantly in the number of steps and overall efficiency.
| Feature | Sclareol Route | This compound Route |
| Starting Material | Sclareol | This compound |
| Natural Source | Salvia sclarea (Clary Sage)[1] | Abies balsamea (Balsam Fir), Nicotiana tabacum (Tobacco)[3][4] |
| Number of Steps | Typically 3 (or more) | 2 |
| Key Intermediates | Sclareolide, Ambradiol | Ambradiol |
| Reported Overall Yield | 20-75% (Varies with method)[5][6] | Data not explicitly stated, but described as a short and efficient synthesis. |
| Key Transformation | Oxidative degradation of the side chain | Ozonolysis of the side chain |
Synthetic Pathways Visualized
The following diagrams illustrate the synthetic routes from sclareol and this compound to Ambrox.
References
- 1. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes for synthetic biology of ambroxide-related diterpenoid fragrance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of (−)-Ambrox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical synthesis of ambrox from sclareol using no metallic oxidant - Lookchem [lookchem.com]
A Comparative Analysis of the Biodegradation Products of (+)-cis-Abienol and Sclareol
The microbial transformation of the labdane diterpenoids (+)-cis-Abienol and sclareol is a key area of research for the sustainable production of valuable fragrance and pharmaceutical compounds. This guide provides a comparative overview of the biodegradation products of these two structurally similar compounds, supported by experimental data and detailed methodologies. This information is intended for researchers, scientists, and professionals in drug development and biotechnology.
Introduction
This compound and sclareol are both bicyclic diterpene alcohols that serve as important precursors for the semisynthesis of amber compounds like Ambrox®. Their biodegradation by microorganisms offers an environmentally friendly alternative to chemical synthesis routes, often leading to novel derivatives with interesting biological activities. Understanding the different metabolic pathways and the resulting products is crucial for optimizing these biotransformation processes.
Biodegradation Products: A Comparative Overview
The microbial degradation of this compound and sclareol yields a variety of oxidized and rearranged products, depending on the microorganism used. Below is a summary of the identified biodegradation products for each compound.
Table 1: Comparison of Biodegradation Products of this compound and Sclareol
| Precursor | Microorganism | Biodegradation Product(s) | Reference |
| This compound | Acinetobacter tjernbergiae LSC-2 | Sclareol, Scalaral (sclareolide lactol), Amberonne | [1][2] |
| Unidentified soil bacterium JTS-162 | (12Z)-labda-8(17),12,14-triene, (12Z)-labda-8(17),12,14-trien-18-ol, (12Z)-labda-8(17),12,14-trien-18-al, 4,18,19-trinor-3,4-seco-5-oxo-(12Z)-labda-8(17),12,14-trien-3-oic acid | [3][4][5] | |
| Nocardia restricta JTS-162 | (12Z)-labda-12,14-dien-17a-oic acid (in the presence of metabolic inhibitors) | [6] | |
| Sclareol | Cunninghamella species NRRL 5695 | 3β-hydroxysclareol, 18-hydroxysclareol | [7] |
| Aspergillus tubingensis | labd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-one | [8][9] | |
| Rhizopus stolonifer | 3β-hydroxysclareol, 18-hydroxysclareol, 6α,18-dihydroxysclareol, 11S,18-dihydroxysclareol | [10] | |
| Fusarium lini | 1β-hydroxysclareol, 12S-hydroxysclareol | [10] | |
| Unidentified soil bacterium JTS-162 | Manool, Manoyl oxide, 14,15-dinorlabd-8(17)-en-13-one | [11] |
Quantitative Data on Biodegradation Products
While many studies focus on the identification of metabolites, some provide quantitative data on product yields. For instance, the biotransformation of Z-abienol (cis-Abienol) by Acinetobacter tjernbergiae LSC-2 yielded significant concentrations of valuable products.[2]
Table 2: Quantitative Yields of Z-Abienol Biodegradation Products by Acinetobacter tjernbergiae LSC-2
| Product | Concentration (μg/mL) |
| Sclareol | 211.3 |
| Scalaral | 89.5 |
| Amberonne | 57.0 |
Data from high-performance liquid chromatography and gas chromatography–mass spectrometry analysis.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of biotransformation studies. The following sections outline typical experimental protocols for the biodegradation of this compound and sclareol.
1. Microbial Culture and Biotransformation
A common procedure involves cultivating the selected microorganism in a suitable medium before introducing the substrate.
-
Microorganism and Culture Conditions: The unidentified soil bacterium JTS-162 was used for the transformation of both cis-abienol and sclareol.[11] For the degradation of Z-abienol, Acinetobacter tjernbergiae LSC-2 was isolated from fresh tobacco leaves. The culture is typically grown in a liquid medium containing a carbon source, nitrogen source, and mineral salts at a specific pH and temperature. For instance, the optimal conditions for Z-abienol degradation by A. tjernbergiae LSC-2 were found to be 30°C and pH 7.[1]
-
Substrate Addition: The substrate, either this compound or sclareol, is typically dissolved in an organic solvent like ethanol or acetone and added to the microbial culture.
-
Incubation: The culture is then incubated for a specific period (e.g., several days) with shaking to ensure aeration.[1]
2. Extraction and Analysis of Biodegradation Products
Following incubation, the biodegradation products are extracted from the culture medium and analyzed.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate or dichloromethane.[1] The organic phase is then separated, dried, and concentrated.
-
Chromatographic Separation: The extracted metabolites are often separated using techniques like thin-layer chromatography (TLC) or column chromatography.
-
Structural Elucidation: The structure of the isolated products is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) and Mass Spectrometry (MS).[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is also a common analytical tool.[1]
Visualizing Biodegradation Pathways and Workflows
Biodegradation Pathway of this compound by Acinetobacter tjernbergiae LSC-2
Caption: Proposed biodegradation pathway of this compound by A. tjernbergiae LSC-2.
General Experimental Workflow for Biodegradation Studies
Caption: A generalized workflow for microbial transformation studies of diterpenoids.
Conclusion
The biodegradation of this compound and sclareol presents a rich field for the discovery of novel biocatalysts and the production of high-value chemicals. While both compounds are susceptible to microbial hydroxylation and oxidation, the specific products formed are highly dependent on the chosen microbial strain. The bacterium JTS-162, for instance, exhibits different metabolic capabilities towards each substrate, producing a wider array of degradation products from cis-abienol. In contrast, fungal systems appear to be particularly effective in hydroxylating sclareol at various positions. The quantitative data available for A. tjernbergiae LSC-2 highlights the potential for developing efficient bioprocesses for the production of sclareol and its derivatives from this compound. Further research focusing on the enzymatic mechanisms and genetic engineering of these microbial systems will be pivotal in advancing their industrial applications.
References
- 1. Biotransformation of tobacco-derived Z-abienol into precursors of ambrox by newly identified Acinetobacter tjernbergiae LSC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. academic.oup.com [academic.oup.com]
- 7. Microbial models of mammalian metabolism: fungal metabolism of the diterpene sclareol by Cunninghamella species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure elucidation and antibacterial activity of new fungal metabolites of sclareol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of (+)-cis-Abienol: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations may vary. This document provides essential safety and logistical information for the proper disposal of (+)-cis-Abienol, grounded in available safety data and standard laboratory practices.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This substance presents several risks that must be managed to ensure personal and environmental safety.
Key Hazards:
-
Harmful if swallowed.
-
Causes skin irritation and may cause an allergic skin reaction.
-
Causes serious eye damage.
-
Causes damage to organs (Central nervous system, Blood) if swallowed.
-
May cause damage to the respiratory system if swallowed.
-
Very toxic to aquatic life, with long-lasting harmful effects.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
Ensure work is conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a structurally related compound, providing a basis for understanding its physical and toxicological properties.
| Property | Value | Source | Notes |
| Chemical Formula | C₂₀H₃₄O | PubChem[1] | |
| Molecular Weight | 290.5 g/mol | PubChem[1] | |
| Acute Oral Toxicity | LD50 (Rat): 4,500 mg/kg | Sigma-Aldrich SDS | Data for a related compound. |
| Aquatic Toxicity | Very toxic to aquatic life | Sigma-Aldrich SDS | |
| Flash Point | 67°C | Cis-Verbenol SDS[2] | Data for a related compound. |
Experimental Protocols & Disposal Procedures
The proper disposal of this compound must be conducted in a manner that neutralizes its hazards and prevents environmental contamination. The following procedures are based on general principles of laboratory chemical waste management.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should be in good condition and have a secure lid.
-
Labeling: The waste label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
-
Collection: Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in this designated container.
Step 2: Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains. Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[2] Collect the cleaning materials as contaminated waste.
Step 3: Final Disposal
-
Do Not Dispose Down the Drain: Due to its high aquatic toxicity, this compound must not be disposed of down the sink or in any waterway.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Follow Institutional Protocols: Adhere strictly to your organization's specific procedures for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of (+)-cis-Abienol: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
Absence of a specific Safety Data Sheet (SDS) for (+)-cis-Abienol necessitates a cautious approach to its handling in the laboratory. In such instances, it is imperative to treat the substance as potentially hazardous and to implement rigorous safety protocols. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of this compound. The following recommendations are based on general best practices for handling research chemicals with unknown toxicological profiles and information available for structurally related diterpenoids.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Laboratory coat | Recommended if unpacking in a poorly ventilated area or if the package is damaged |
| Weighing and Aliquoting (Solid) | Safety goggles | Double-gloving with chemical-resistant gloves | Laboratory coat, disposable sleeves | NIOSH-approved respirator with a particulate filter (e.g., N95) in a ventilated enclosure (e.g., fume hood) |
| Solution Preparation and Handling | Safety goggles or a face shield worn over safety glasses | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Experimental Use | Safety goggles or a face shield worn over safety glasses | Chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant coveralls or suit | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if handling sealed waste containers |
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to the handling of this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear safety glasses and chemical-resistant gloves during inspection.
-
If the package is compromised, immediately move it to a chemical fume hood and follow spill cleanup procedures.
-
Verify that the container is properly labeled and sealed.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be tightly sealed and clearly labeled with the chemical name, date received, and any known hazard information.
-
Maintain an accurate inventory of the chemical.
Handling and Use:
-
All handling of this compound, especially weighing of the solid form and preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear the appropriate PPE for spill cleanup, including respiratory protection.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface with an appropriate solvent, followed by soap and water.
Disposal Plan:
-
All waste containing this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
